Tert-butyl 4-fluorophenylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWNENFSPSLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406847 | |
| Record name | tert-butyl 4-fluorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60144-53-8 | |
| Record name | Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60144-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-fluorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-fluorophenylcarbamate
CAS Number: 60144-53-8
This technical guide provides a comprehensive overview of tert-butyl 4-fluorophenylcarbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a white to off-white solid. While specific data for this compound is not extensively published, the properties of closely related analogs and general knowledge of N-Boc protected anilines provide a strong basis for its characterization.
| Property | Value | Reference |
| CAS Number | 60144-53-8 | |
| Molecular Formula | C₁₁H₁₄FNO₂ | |
| Molecular Weight | 211.23 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not available. For comparison, the melting point of the analogous tert-butyl (4-chlorophenyl)carbamate is 102-103 °C. | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected and reported spectral characteristics for this and closely related compounds.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.35-7.25 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 6.50 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃). (Expected based on analogs) | |
| ¹³C NMR (CDCl₃) | δ 152.7, 159.0 (d, J=242 Hz), 134.0, 120.5 (d, J=8 Hz), 115.5 (d, J=22 Hz), 80.5, 28.3. (Expected based on analogs) | |
| IR (KBr) | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching (around 1220 cm⁻¹). | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 211.10. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.
Caption: Synthesis of this compound.
Experimental Protocol:
This protocol is a representative procedure for the Boc protection of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-
Technical Guide: Physical Properties of Tert-butyl 4-fluorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of tert-butyl 4-fluorophenylcarbamate. Due to a lack of extensive characterization in publicly available literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties applicable to this and other organic compounds.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FNO₂ | MSDS[1] |
| Molecular Weight | 211.23 g/mol | MSDS[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Note: A Safety Data Sheet (SDS) for tert-butyl n-(4-fluorophenyl)carbamate indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the primary physical properties of an organic solid like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and accurate technique.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]
-
Capillary tubes (sealed at one end)[5]
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered organic solid is placed in a capillary tube to a height of about 2-3 mm.[5] The tube is then tapped gently to pack the sample at the bottom.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is heated again, with the temperature rising slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For smaller sample quantities, the capillary method is often employed.[6][7][8][9][10]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Liquid for the bath (e.g., mineral oil)[8]
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.[7]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the oil bath of a Thiele tube.[7][8]
-
Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.[7]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[7][8]
-
Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[7][8]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol outlines a qualitative method for determining solubility in various solvents.[11][12][13][14][15]
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or shaker
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)
Procedure:
-
Initial Test: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.[11]
-
Solvent Addition: A small volume of the chosen solvent (e.g., 0.1 mL) is added to the test tube.[11]
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[15]
-
Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the substance is considered soluble in that solvent at that concentration.
-
Incremental Solvent Addition: If the solid has not dissolved, another small volume of the solvent is added, and the process of mixing and observation is repeated. This is continued up to a defined total volume of solvent (e.g., 1 mL).
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Heating: If the substance is insoluble at room temperature, the mixture can be gently heated to determine the effect of temperature on solubility.[15]
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.
Caption: General workflow for the determination of physical properties of a synthesized compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. westlab.com [westlab.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Solubility Profile of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of tert-butyl 4-fluorophenylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public-domain literature and chemical databases, this document focuses on theoretical solubility principles, qualitative solubility information derived from structurally similar compounds, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various organic solvent systems.
Introduction
This compound, also known as N-Boc-4-fluoroaniline, is a vital building block in the synthesis of a wide range of biologically active molecules. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. An understanding of its solubility profile is paramount for process optimization, ensuring reaction efficiency, and achieving desired product purity. This guide addresses the current knowledge gap in quantitative solubility data by providing a robust framework for its theoretical estimation and experimental determination.
Theoretical Solubility Principles
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar characteristics:
-
Polar Moieties: The carbamate group (-NHCOO-) can participate in hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions. The fluorine atom also contributes to the molecule's polarity.
-
Non-Polar Moieties: The phenyl ring and the tert-butyl group are non-polar and contribute to van der Waals forces.
Based on these structural features, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents, with lower solubility in purely non-polar solvents.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative data for a structurally similar compound, N-Boc aniline, indicates slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] This suggests that this compound may also have limited solubility in these solvents.
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents based on theoretical principles. It is crucial to note that these are estimations and should be confirmed through experimental validation.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble to Moderately Soluble | Capable of strong dipole-dipole interactions with the carbamate and fluoro-substituted phenyl groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Slightly Soluble | Can act as hydrogen bond donors and acceptors, but the non-polar regions may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Good balance of polarity to interact with the polar groups while solvating the non-polar regions. |
| Ethers | Diethyl ether, Dioxane | Moderately to Slightly Soluble | Can act as hydrogen bond acceptors but lack donor capabilities, offering moderate solvating power. |
| Hydrocarbons | Hexane, Heptane, Toluene | Likely Insoluble to Sparingly Soluble | Dominated by van der Waals forces, which are insufficient to overcome the polar interactions of the solute. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common and reliable techniques for determining the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifugation or filtration (using a filter compatible with the solvent) of an aliquot of the supernatant is recommended.
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.
-
Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Gravimetric Method
This is a simpler, though potentially less precise, method for estimating solubility.
Methodology:
-
Saturation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.
-
Sampling: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent completely under a stream of inert gas, in a vacuum oven, or on a hot plate at a temperature that will not cause decomposition of the solute.
-
Weighing: Once the solvent is fully evaporated, weigh the container with the solid residue.
-
Calculation: The solubility is determined by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers and professionals working with this compound. By understanding the theoretical principles of solubility and employing the detailed experimental protocols provided, scientists can accurately determine the solubility of this compound in their specific solvent systems of interest. This knowledge is crucial for the successful design, optimization, and execution of synthetic routes and formulation processes in the pharmaceutical and chemical industries. It is recommended that solubility is determined experimentally for each specific application to ensure accuracy and reproducibility.
References
Spectroscopic Data of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-fluorophenylcarbamate, a key intermediate in medicinal chemistry and drug development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| t-Butyl (9H) | ~1.5 | Singlet | - |
| Aromatic (2H) | ~7.3-7.5 | Multiplet | - |
| Aromatic (2H) | ~6.9-7.1 | Multiplet | - |
| N-H (1H) | ~6.5-7.0 | Broad Singlet | - |
Predicted in CDCl₃ at 400 MHz.
The nine protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm, a characteristic signal for this group[1]. The aromatic protons will be split into complex multiplets due to both proton-proton and proton-fluorine coupling. The two protons ortho to the carbamate group are expected to be downfield (~7.3-7.5 ppm) compared to the two protons ortho to the fluorine atom (~6.9-7.1 ppm). The N-H proton typically appears as a broad singlet in the region of 6.5-7.0 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~153 |
| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |
| C-N | ~134 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic CH (ortho to -NHCOO) | ~120 (d, ³JCF ≈ 8 Hz) |
| Aromatic CH (ortho to -F) | ~115 (d, ²JCF ≈ 22 Hz) |
| C(CH₃)₃ | ~81 |
| C(CH₃)₃ | ~28 |
Predicted in CDCl₃ at 100 MHz.
The carbonyl carbon of the carbamate is expected around 153 ppm. The carbon directly attached to the fluorine will show a large coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings. The quaternary carbon of the tert-butyl group is predicted to be around 81 ppm, while the methyl carbons will appear around 28 ppm.
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 | Sharp to broad, medium intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak intensity |
| Aliphatic C-H Stretch | 2850-2950 | Medium to strong intensity |
| C=O Stretch (Amide I) | 1680-1720 | Strong, sharp intensity |
| N-H Bend (Amide II) | 1500-1550 | Medium to strong intensity |
| Aromatic C=C Stretch | 1450-1600 | Medium intensity |
| C-F Stretch | 1100-1250 | Strong intensity |
| C-O Stretch | 1200-1300 | Strong intensity |
The IR spectrum will be characterized by a strong carbonyl absorption of the carbamate group. The N-H stretching and bending vibrations are also key features. The strong absorption due to the C-F bond stretch is another important diagnostic peak.
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 211 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₄H₈]⁺ |
| 112 | [H₂N-C₆H₄-F]⁺ |
| 95 | [C₆H₄F]⁺ |
| 57 | [C₄H₉]⁺ (t-butyl cation) |
The molecular ion peak is expected at m/z 211. A common fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. The base peak is often the tert-butyl cation at m/z 57.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Synthesis and Purification
This compound can be synthesized by reacting 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base such as triethylamine or pyridine.
The crude product is typically purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent. The purity of the final product should be confirmed by thin-layer chromatography (TLC) and melting point determination.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, the attenuated total reflectance (ATR) technique is commonly used. Place a small amount of the purified solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.
-
Acquisition: For ESI, infuse the sample solution directly into the source. For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation pathways.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-fluorophenylcarbamate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 4-fluorophenylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, ensuring a thorough understanding of this compound's structural features as revealed by one of the most powerful analytical techniques in modern chemistry.
Introduction: The Structural Significance of this compound
This compound is a key building block in organic synthesis, particularly in the construction of more complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle for the amine functionality, while the 4-fluorophenyl moiety is a common pharmacophore known to modulate metabolic stability and binding affinity. A precise understanding of its ¹H NMR spectrum is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its chemical structure.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is governed by the chemical environment of each proton, influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of the aromatic ring, and through-bond and through-space spin-spin coupling. Based on established principles and data from analogous structures, we can predict the key features of the spectrum.
The molecule possesses three distinct proton environments that will give rise to signals in the ¹H NMR spectrum:
-
The Tert-butyl Protons (A): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a relatively upfield region of the spectrum, typically around 1.5 ppm. This is a characteristic signature of the Boc protecting group.
-
The Aromatic Protons (B and C): The four protons on the 4-fluorophenyl ring are chemically non-equivalent due to their relationship with the fluorine and carbamate substituents. They will appear as two distinct signals in the aromatic region of the spectrum (typically 6.9-7.5 ppm). The protons ortho to the fluorine atom (and meta to the carbamate group) will be influenced by both substituents, as will the protons meta to the fluorine (and ortho to the carbamate). The symmetry of the para-substituted ring will result in an AA'BB' spin system, which often simplifies to a pattern resembling two doublets of doublets or two triplets, due to coupling to the adjacent aromatic protons and the fluorine atom.
-
The Amine Proton (D): The N-H proton of the carbamate group will typically appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, but it is generally expected to be in the range of 6.5-8.0 ppm in a non-protic solvent like chloroform-d.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask and micropipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle swirling or brief sonication can be used to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 8-16 for a sample of this concentration)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity (splitting pattern) and coupling constants (J-values) of the signals.
-
In-Depth Spectral Analysis
While a publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, we can construct a highly accurate predicted spectrum based on data from closely related compounds. The following table summarizes the expected ¹H NMR spectral data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Tert-butyl (A) | ~1.51 | Singlet (s) | 9H | N/A |
| Aromatic (C) | ~7.00 | Triplet (t) or Doublet of Doublets (dd) | 2H | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 8.8 Hz |
| Aromatic (B) | ~7.35 | Doublet of Doublets (dd) | 2H | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 5.2 Hz |
| Amine (D) | ~6.50 | Broad Singlet (br s) | 1H | N/A |
Note: The predicted chemical shifts and coupling constants are based on analysis of analogous compounds such as tert-butyl (4-chlorophenyl)carbamate and tert-butyl (4-bromophenyl)carbamate, and the known effects of a fluorine substituent. The exact values may vary slightly in an experimental spectrum.
Analysis of Key Spectral Regions:
-
Upfield Region (0-2 ppm): The most prominent signal in this region is the sharp singlet at approximately 1.51 ppm, integrating to nine protons. This is the unmistakable signature of the tert-butyl group of the Boc protecting moiety and serves as a primary confirmation of its presence.
-
Aromatic Region (6.5-8.0 ppm): This region contains the signals for the four protons of the 4-fluorophenyl ring and the single amine proton.
-
The protons ortho to the carbamate group (and meta to the fluorine, B ) are expected to be deshielded and appear further downfield, around 7.35 ppm. Due to coupling with the adjacent aromatic protons and the fluorine atom, this signal will likely appear as a doublet of doublets.
-
The protons meta to the carbamate group (and ortho to the fluorine, C ) will be shielded relative to the other aromatic protons and are expected to resonate around 7.00 ppm. This signal will also be split by the neighboring aromatic protons and the fluorine, often appearing as a triplet or a doublet of doublets. The coupling between the aromatic protons and the fluorine atom is a key diagnostic feature.
-
The carbamate N-H proton (D ) is expected to appear as a broad singlet around 6.50 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR analysis.
Caption: Molecular structure with labeled proton environments.
Caption: Experimental workflow for ¹H NMR analysis.
Trustworthiness and Self-Validation
The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The following points contribute to the trustworthiness of the analysis:
-
Internal Consistency: The integration of the signals must correspond to the number of protons in each environment (9H for the tert-butyl group, 2H for each of the two types of aromatic protons, and 1H for the amine proton).
-
Coupling Constants: The J-values for coupled protons must be identical. For example, the H-H coupling constant observed in the signal for the 'B' protons must match the H-H coupling constant in the signal for the 'C' protons.
-
Reference to TMS: The use of an internal standard like TMS ensures the accuracy and reproducibility of the chemical shift measurements across different experiments and spectrometers.
-
Comparison with Analogs: The observed chemical shifts and coupling patterns should be consistent with those reported for structurally similar molecules, such as other N-Boc protected anilines and substituted phenylcarbamates.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. The distinct signals for the tert-butyl, aromatic, and amine protons, along with their characteristic chemical shifts, integrations, and coupling patterns, allow for an unambiguous confirmation of its molecular structure. This guide provides the theoretical and practical framework for researchers to confidently acquire, interpret, and utilize this critical analytical data in their scientific endeavors.
In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Tert-butyl 4-fluorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Tert-butyl 4-fluorophenylcarbamate. Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds. The methodologies for acquiring such data are also detailed to facilitate experimental verification.
Predicted ¹³C NMR Chemical Shifts
The predicted chemical shifts for this compound are summarized in the table below. These values are estimated based on known ¹³C NMR data for analogous structures, including 4-fluoroaniline and various substituted tert-butyl phenylcarbamates. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | ~134 | Aromatic carbon attached to nitrogen, expected to be deshielded. |
| C2/C6 | ~120 | Aromatic carbons ortho to the carbamate group, influenced by the fluorine atom. |
| C3/C5 | ~115 (d, ¹JCF ≈ 22 Hz) | Aromatic carbons meta to the carbamate group and ortho to the fluorine, showing coupling to fluorine. |
| C4 | ~158 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |
| C=O | ~153 | Carbonyl carbon of the carbamate group. |
| -C(CH₃)₃ | ~81 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the assignment of the ¹³C NMR signals.
In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 4-fluorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of tert-butyl 4-fluorophenylcarbamate, a compound of interest in pharmaceutical and chemical research. The guide outlines predicted fragmentation patterns, proposes experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents visualizations of the fragmentation pathways.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | N-Boc-4-fluoroaniline, tert-butyl N-(4-fluorophenyl)carbamate |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| Structure | |
Predicted Electron Ionization (EI) Mass Spectrometry Data
The following table summarizes the predicted prominent ions in the Electron Ionization (EI) mass spectrum of this compound. The fragmentation of tert-butyl carbamates is characterized by several key pathways, including the loss of the stable tert-butyl carbocation, elimination of isobutylene, and cleavage of the carbamate group.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 211 | [C₁₁H₁₄FNO₂]⁺• | - | Molecular Ion |
| 196 | [C₁₀H₁₁FNO₂]⁺• | CH₃• | Loss of a methyl radical from the tert-butyl group |
| 155 | [C₇H₆FNO]⁺• | C₄H₉• | Cleavage of the tert-butyl group |
| 111 | [C₆H₆FN]⁺• | C₅H₈O₂ | Loss of the entire tert-butoxycarbonyl (Boc) group |
| 95 | [C₆H₄F]⁺ | C₅H₁₀NO₂ | Cleavage of the C-N bond with loss of the carbamate group |
| 57 | [C₄H₉]⁺ | C₇H₅FNO₂ | Formation of the tert-butyl cation |
Fragmentation Pathways and Mechanisms
The fragmentation of this compound under mass spectrometric conditions is expected to follow several well-established pathways for Boc-protected amines.
Alpha-Cleavage and Rearrangements of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is prone to characteristic fragmentation patterns. A primary fragmentation involves the loss of isobutylene (a neutral loss of 56 Da) via a McLafferty-type rearrangement, followed by the loss of carbon dioxide (a neutral loss of 44 Da). Another common fragmentation is the formation of the highly stable tert-butyl cation at m/z 57.
Cleavage of the Carbamate Bond
Cleavage of the N-C(O) bond can lead to the formation of the 4-fluoroaniline radical cation. Further fragmentation of the aromatic ring can also occur.
Tert-butyl 4-fluorophenylcarbamate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-fluorophenylcarbamate, also known as N-(tert-Butoxycarbonyl)-4-fluoroaniline, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, incorporating a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, imparts unique properties that are highly valuable in the synthesis of complex pharmaceutical agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule, while the Boc group provides a means for the controlled introduction of the 4-fluoroaniline moiety during a synthetic sequence. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a 4-fluorophenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group.
Chemical Structure:
Molecular Formula: C₁₁H₁₄FNO₂[1]
CAS Number: 60144-53-8[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points can vary.
| Property | Value | Reference |
| Molecular Weight | 211.23 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 121-123 °C (for a related compound, tert-butyl [(4-methylphenyl)sulfonyl]carbamate) | [3][4] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like acetone. |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound based on data from closely related compounds and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 2H | Ar-H (ortho to -NH) |
| ~6.9-7.1 | m | 2H | Ar-H (ortho to -F) |
| ~6.5 | br s | 1H | N-H |
| 1.51 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (d) | C-F |
| ~153 | C=O (carbamate) |
| ~134 | Ar-C (ipso to -NH) |
| ~120 (d) | Ar-C (ortho to -NH) |
| ~115 (d) | Ar-C (ortho to -F) |
| ~80 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 211 | [M]⁺ (Molecular ion) |
| 155 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 111 | [F-C₆H₄-NH₂]⁺ (4-fluoroaniline cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Reaction:
F-C₆H₄-NH₂ + ( (CH₃)₃COCO )₂O → F-C₆H₄-NH-CO-O-C(CH₃)₃ + CO₂ + (CH₃)₃COH
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as an off-white solid.
Applications in Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of a wide range of biologically active molecules. The Boc-protected amine allows for the selective modification of other parts of a molecule without affecting the reactive aniline nitrogen. The 4-fluorophenyl moiety is a common feature in many modern pharmaceuticals due to the favorable properties conferred by the fluorine atom.
While there are no known direct biological signaling pathways associated with this compound itself, its derivatives are being investigated in various therapeutic areas. The Boc group can be easily removed under acidic conditions to liberate the free amine, which can then be further functionalized to produce the final drug candidate.
Mandatory Visualization
dot
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the unique combination of a fluorine atom and a Boc-protecting group make it an essential tool for medicinal chemists. This technical guide has provided a detailed overview of its chemical structure, properties, a standard synthesis protocol, and its role in the development of new therapeutic agents. The provided data and methodologies are intended to support researchers and scientists in their ongoing efforts to innovate in the pharmaceutical industry.
References
Stability and Degradation of Tert-butyl 4-fluorophenylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of tert-butyl 4-fluorophenylcarbamate, a key intermediate in pharmaceutical synthesis. The document outlines the compound's susceptibility to various stress conditions, including acidic, basic, thermal, and photolytic degradation. Detailed degradation pathways are proposed based on established chemical principles of carbamate chemistry. Furthermore, this guide presents standardized experimental protocols for conducting forced degradation studies and a framework for a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.
Introduction
This compound, also known as N-Boc-4-fluoroaniline, is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under many synthetic conditions and its facile removal under specific, controlled environments. A thorough understanding of the stability profile and degradation pathways of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop validated, stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Chemical Stability Profile
The stability of this compound is primarily influenced by pH and temperature. The Boc group is notoriously labile to acidic conditions and can also be cleaved at elevated temperatures. Conversely, it exhibits significant stability under neutral and basic conditions at ambient temperature.
pH-Dependent Stability
-
Acidic Conditions: this compound readily degrades under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid of 4-fluoroaniline is unstable and rapidly decarboxylates to yield 4-fluoroaniline and carbon dioxide. This degradation pathway is the standard method for the deprotection of Boc-protected amines.[1]
-
Neutral Conditions: The compound is generally stable at neutral pH and ambient temperature. Hydrolysis under neutral conditions is typically slow.
-
Alkaline Conditions: this compound demonstrates high stability in basic media. The Boc protecting group is resistant to nucleophilic attack and alkaline hydrolysis under standard conditions, making it a suitable protecting group in synthetic steps involving basic reagents.[1]
Thermal Stability
Thermolytic cleavage of the Boc group can occur at elevated temperatures, typically above 100-150°C.[2] The degradation proceeds through a mechanism similar to the acid-catalyzed pathway, resulting in the formation of 4-fluoroaniline, isobutylene, and carbon dioxide. The reaction rate is temperature-dependent, with higher temperatures leading to faster degradation.[3]
Photostability
While specific photostability data for this compound is not extensively available, aromatic compounds, particularly anilines and their derivatives, can be susceptible to photodegradation. Potential photodegradation pathways could involve complex radical reactions, leading to a variety of degradation products. It is crucial to protect the compound from light during storage.
Degradation Pathways
The primary degradation pathways for this compound under stress conditions are summarized below.
Acid-Catalyzed Hydrolysis
The dominant degradation pathway in an acidic environment is the cleavage of the Boc group to yield 4-fluoroaniline.
Caption: Acid-catalyzed degradation of this compound.
Thermal Degradation
High temperatures induce the cleavage of the Boc group, following a pathway analogous to acid-catalyzed degradation.
Caption: Thermal degradation of this compound.
Quantitative Stability Data
| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low | 4-Fluoroaniline |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | High | No significant degradation expected |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate to High | Oxidized aromatic species |
| Thermal (Dry Heat) | 105°C, 48h | Moderate to Low | 4-Fluoroaniline |
| Photolytic | ICH Q1B conditions | Moderate | Complex mixture of degradants |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound under various stress conditions.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C in a calibrated oven for 48 hours. At appropriate time points, weigh a sample of the stressed solid, dissolve it in the initial solvent, and dilute with the mobile phase.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature conditions.
Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of A, ramp up B to elute degradants and the parent compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 240 nm) |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound under neutral and basic conditions but is susceptible to degradation in acidic environments and at elevated temperatures. The primary degradation pathway involves the cleavage of the Boc protecting group to yield 4-fluoroaniline. A comprehensive understanding of these stability characteristics and degradation pathways is essential for the development of robust synthetic processes and stable drug formulations. The implementation of systematic forced degradation studies, coupled with a validated stability-indicating HPLC method, is critical for ensuring the quality and regulatory compliance of pharmaceutical products derived from this key intermediate.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of N-Boc-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-fluoroaniline, also known as tert-butyl (4-fluorophenyl)carbamate, is a vital building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The strategic introduction of various functional groups onto its aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of its synthetic utility. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic aromatic substitution on this versatile substrate.
The regiochemical outcome of these reactions is governed by the interplay of the directing effects of the two substituents on the aniline ring: the N-Boc (tert-butyloxycarbonyl) group and the fluorine atom. The N-Boc group, an electron-donating group, is ortho, para-directing and activating. Conversely, the fluorine atom, a halogen, is also ortho, para-directing but is a deactivating group. Given that the para position is occupied by the fluorine atom, electrophilic attack is predominantly directed to the positions ortho to the strongly activating N-Boc group.
This guide will delve into specific electrophilic substitution reactions, including nitration, halogenation (bromination and iodination), sulfonation, and formylation, providing detailed experimental procedures and summarizing key reaction data in accessible tables.
Boc Protection of 4-Fluoroaniline
The first step in many synthetic routes involving 4-fluoroaniline is the protection of the amino group to modulate its reactivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Experimental Protocol: Boc Protection
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
Procedure:
-
Dissolve 4-fluoroaniline in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-Boc-4-fluoroaniline.
A general workflow for the Boc protection of 4-fluoroaniline is depicted below.
Electrophilic Aromatic Substitution Reactions
The electron-donating N-Boc group strongly directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating, yet ortho, para-directing fluorine atom at the para position (C4) reinforces this directing effect towards the C2 and C6 positions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into other functionalities, such as an amino group.
| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |
| Nitration | HNO₃, H₂SO₄, 0 °C to rt | High | tert-Butyl (4-fluoro-2-nitrophenyl)carbamate |
Experimental Protocol: Nitration
Materials:
-
N-Boc-4-fluoroaniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
Carefully add N-Boc-4-fluoroaniline to a flask containing concentrated sulfuric acid, maintaining the temperature at 0 °C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature and stir for an additional period.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure tert-butyl (4-fluoro-2-nitrophenyl)carbamate.
Halogenation
Halogenation involves the introduction of a halogen atom (e.g., Br, I) onto the aromatic ring.
Bromination is typically achieved using reagents like N-bromosuccinimide (NBS).
| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |
| Bromination | NBS, Acetonitrile, rt | Good | tert-Butyl (2-bromo-4-fluorophenyl)carbamate |
Experimental Protocol: Bromination
Materials:
-
N-Boc-4-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve N-Boc-4-fluoroaniline in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure tert-butyl (2-bromo-4-fluorophenyl)carbamate.
Iodination can be performed using reagents such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst.
| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |
| Iodination | NIS, Trifluoroacetic acid (TFA), DCM, rt | Moderate to Good | tert-Butyl (4-fluoro-2-iodophenyl)carbamate |
Experimental Protocol: Iodination
Materials:
-
N-Boc-4-fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-4-fluoroaniline in dichloromethane.
-
Add N-iodosuccinimide to the solution.
-
Add a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give the desired product.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction typically requires strong sulfonating agents.
| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |
| Sulfonation | Fuming Sulfuric Acid (Oleum), 0 °C to rt | Moderate | 2-(tert-Butoxycarbonylamino)-5-fluorobenzenesulfonic acid |
Experimental Protocol: Sulfonation
Materials:
-
N-Boc-4-fluoroaniline
-
Fuming Sulfuric Acid (Oleum)
-
Ice bath
Procedure:
-
Carefully add N-Boc-4-fluoroaniline to fuming sulfuric acid at 0 °C with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
Formylation
Formylation introduces a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.[1][2][3]
| Reaction Details | Reagents and Conditions | Yield (%) | Product(s) |
| Formylation | POCl₃, DMF, 0 °C to rt, then H₂O | Good | tert-Butyl (4-fluoro-2-formylphenyl)carbamate |
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
N-Boc-4-fluoroaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.
-
To this reagent, add a solution of N-Boc-4-fluoroaniline in DMF dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for the specified time.
-
Pour the reaction mixture into a beaker of ice water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the formylated product.
Conclusion
This technical guide has provided a detailed overview of the key electrophilic aromatic substitution reactions on N-Boc-4-fluoroaniline. The regioselectivity of these reactions is consistently directed to the ortho-position relative to the N-Boc group, a consequence of its strong activating and directing nature. The experimental protocols and tabulated data herein serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and predictable functionalization of this important synthetic intermediate. Careful control of reaction conditions is paramount to achieving high yields and purity of the desired substituted products.
References
Biological Activity Screening of Fluorinated Carbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Carbamates, recognized for their diverse biological activities, serve as a versatile scaffold in medicinal chemistry.[3] The strategic combination of a carbamate core with fluorine substitution has yielded a plethora of compounds with significant potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of fluorinated carbamates, focusing on their synthesis, and their diverse roles as enzyme inhibitors, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant workflows and signaling pathways are presented to facilitate further research and development in this promising area.
Data Presentation: Biological Activities of Fluorinated Carbamates
The biological activities of various fluorinated carbamates are summarized below, with quantitative data presented to allow for comparative analysis.
Cholinesterase Inhibition
Fluorinated carbamates have been extensively investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[4] The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1b | Acetylcholinesterase (AChE) | 38.98 | [1] |
| 5d | Butyrylcholinesterase (BChE) | 1.60 | [1] |
| 3a | Butyrylcholinesterase (BChE) | 311.0 | [1] |
| CD 3F | Butyrylcholinesterase (BChE) | ~0.076 | [5] |
| CD 3,5F | Butyrylcholinesterase (BChE) | ~0.076 | [5] |
| CN 4F | Acetylcholinesterase (AChE) | 3.9 | [5] |
Anticancer Activity
The cytotoxic effects of fluorinated carbamates against various cancer cell lines are crucial indicators of their potential as anticancer agents. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | HepG2 (Liver Cancer) | 4.23 | [6][7] |
| Compound 1d | MDA-MB-231 (Breast Cancer) | 5.59 | [8] |
| Compound 1d | PC-3 (Prostate Cancer) | 5.24 | [8] |
| Compound 1g | Various (13 lines) | 1.93 - 7.00 | [8] |
| Compound 1m | Various (13 lines) | 1.93 - 7.00 | [8] |
Antimicrobial and Antifungal Activity
The efficacy of fluorinated carbamates against bacterial and fungal pathogens is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Best Compounds | Streptococci (erm and mef resistant) | 0.03-0.12 | [9] |
| Best Compounds | Haemophilus influenzae | 2-4 | [9] |
| Several Compounds | Enterococci (erm(B)-containing) | 2-8 | [9] |
| BTA3 | Candida albicans | 64 | [10] |
| BTA3 | Candida parapsilosis | 32 | [10] |
| Compound 1af | Fusarium graminearum | 12.50 (EC50) | [11] |
| Compound 1z | Fusarium oxysporum | 16.65 (EC50) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the biological activity screening of fluorinated carbamates are provided below.
General Synthesis of N-Aryl Carbamates
A general method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol.[12]
Materials:
-
Aryl chloride or aryl triflate
-
Sodium cyanate (NaOCN)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, sodium cyanate, palladium catalyst, and ligand.
-
Add the anhydrous solvent and the desired alcohol.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl carbamate.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and the inhibitory effect of test compounds.[13][14]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the substrate (ATCI or BTCI) to all wells except the blank.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compound solutions at various concentrations
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the subsequent wells across the row.
-
Inoculate each well with 50 µL of the standardized microbial inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways relevant to the biological activity screening of fluorinated carbamates.
Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tert-butyl 4-fluorophenylcarbamate in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical research continuously evolves, the strategic use of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. This whitepaper delves into the significant, yet often overlooked, potential of Tert-butyl 4-fluorophenylcarbamate and its derivatives as key building blocks in drug discovery. Primarily serving as a crucial intermediate, this compound has paved the way for the synthesis of a new generation of therapeutic agents, particularly in the realm of anti-inflammatory and enzyme-inhibiting drugs. This guide offers an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a synthetically tractable molecule that incorporates several key features beneficial for drug design. The tert-butyl carbamate (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the 4-fluorophenyl moiety provides a metabolically stable and lipophilic component known to enhance binding affinity to various biological targets. This unique combination of properties makes it an attractive starting point for the generation of diverse chemical libraries aimed at identifying novel drug candidates.
Core Applications in Drug Discovery
While this compound itself is primarily utilized as a chemical intermediate, its derivatives have shown significant promise in two key therapeutic areas: anti-inflammatory applications and enzyme inhibition, particularly targeting soluble epoxide hydrolase (sEH).
Anti-inflammatory Properties of Derivatives
A notable application of the this compound scaffold is in the development of potent anti-inflammatory agents. Research has demonstrated that derivatives, such as tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, exhibit significant in vivo anti-inflammatory activity.
The anti-inflammatory efficacy of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate (referred to as Compound 4a) was evaluated using the carrageenan-induced rat paw edema model.[1][2][3] The percentage of edema inhibition was measured at various time intervals and compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | Dose | Time (hours) | Edema Inhibition (%) |
| Control (Vehicle) | - | 3 | 0 |
| Compound 4a | 50 mg/kg | 3 | 35.13 |
| 6 | 42.18 | ||
| 9 | 48.24 | ||
| 12 | 54.13 | ||
| Indomethacin | 10 mg/kg | 3 | 40.54 |
| 6 | 48.73 | ||
| 9 | 55.32 | ||
| 12 | 60.41 |
Table 1: Anti-inflammatory activity of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate (Compound 4a) in the carrageenan-induced rat paw edema assay.[1][2][3]
The data clearly indicates that Compound 4a exhibits a potent and sustained anti-inflammatory effect, with its efficacy approaching that of the standard drug, indomethacin, after 12 hours.
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the direct mechanism for tert-butyl 2-(4-fluorobenzamido)phenylcarbamate has not been explicitly elucidated in the reviewed literature, a related salicylic acid derivative, 4-tert-butylphenyl salicylate, has been shown to exert its anti-inflammatory effects by down-regulating this pathway.[4] It is plausible that derivatives of this compound share a similar mechanism of action.
Soluble Epoxide Hydrolase (sEH) Inhibition
The 4-fluorophenylcarbamate moiety is a recognized pharmacophore in the design of inhibitors for soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory effects.[5][6] By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic strategy for cardiovascular and inflammatory diseases.
While specific IC50 values for this compound or its direct derivatives as sEH inhibitors were not found in the immediate literature, the structural motif is highly relevant to known potent inhibitors. This suggests that libraries based on this scaffold would be a promising avenue for discovering novel sEH inhibitors.
The inhibition of sEH directly impacts the arachidonic acid cascade by preventing the degradation of EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for the synthesis of a key derivative and a representative enzyme inhibition assay.
Synthesis of Tert-butyl 2-(4-fluorobenzamido)phenylcarbamate
This protocol outlines the synthesis of a representative anti-inflammatory derivative starting from tert-butyl 2-aminophenylcarbamate.
Materials:
-
Tert-butyl 2-aminophenylcarbamate
-
4-Fluorobenzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine solution
-
Sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve 4-fluorobenzoic acid (1.0 eq) in DMF and cool the solution to 0 °C.[1]
-
Sequentially add DIPEA (1.5 eq), tert-butyl 2-aminophenylcarbamate (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the stirred solution.[1]
-
Stir the reaction mixture for 30 minutes at 0 °C, and then allow it to stir at room temperature for 3 hours.[1]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether.[1]
-
Separate the organic layer and wash it with water followed by a brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent to obtain the pure tert-butyl 2-(4-fluorobenzamido)phenylcarbamate.[1]
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This is a general protocol for screening potential sEH inhibitors, a likely application for derivatives of this compound.
Materials:
-
Human recombinant sEH enzyme
-
sEH assay buffer
-
sEH substrate (non-fluorescent)
-
Test compound (dissolved in an appropriate solvent like DMSO)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)
-
96-well clear or white flat-bottom plate
-
Multi-well spectrophotometer (fluorometer)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep the enzyme and substrate on ice.
-
Prepare a working solution of the test compound (e.g., 10x the final desired concentration) by diluting a stock solution in sEH assay buffer.
-
Prepare a solvent control by diluting the test compound solvent in the same manner.
-
Prepare a positive control inhibitor solution.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10x test compound solution to the respective wells.
-
Add 10 µL of the solvent control to the "Solvent Control" wells.
-
Add 10 µL of the positive control to the "Inhibitor Control" wells.
-
Prepare an "Enzyme Control" well containing only the assay buffer.
-
Prepare a "Background Control" well with buffer but no enzyme.
-
-
Enzyme Addition:
-
Add the sEH enzyme solution to all wells except the "Background Control" wells.
-
-
Pre-incubation:
-
Pre-incubate the plate for a specified time (e.g., 5-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.[7][8]
-
Immediately place the plate in a fluorometer and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330-362/460-465 nm) in kinetic mode for a set duration (e.g., 15-30 minutes).[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate.
-
Determine the percentage of inhibition for the test compound relative to the solvent control.
-
Calculate the IC50 value by plotting the percentage of inhibition against a range of test compound concentrations.
-
Conclusion and Future Directions
This compound stands out as a valuable and versatile scaffold in the toolkit of medicinal chemists. While its direct biological applications are not extensively documented, its utility as a precursor for potent anti-inflammatory agents and potential enzyme inhibitors, such as those for soluble epoxide hydrolase, is evident. The synthetic accessibility and favorable physicochemical properties of its derivatives make it a platform ripe for further exploration. Future research should focus on synthesizing and screening libraries of novel derivatives to identify compounds with enhanced potency and selectivity for various therapeutic targets. The development of more detailed structure-activity relationships will undoubtedly unlock the full potential of this promising chemical framework in the ongoing quest for new and improved medicines.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of Tert-butyl 4-fluorophenylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Tert-butyl 4-fluorophenylcarbamate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is a standard Boc (tert-butoxycarbonyl) protection of 4-fluoroaniline, a common and efficient method for protecting primary and secondary amines.
Introduction
This compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of the Boc protecting group to 4-fluoroaniline allows for the selective reaction of other functional groups within a molecule by temporarily rendering the amine nucleophilicity inert. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Figure 1: Synthesis of this compound.
Application Notes and Protocols for the Boc Protection of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the tert-butoxycarbonyl (Boc) protection of 4-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and medicinal chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] These notes offer a summary of reaction conditions and a step-by-step guide for the synthesis, purification, and characterization of tert-butyl (4-fluorophenyl)carbamate.
Reaction Principle
The Boc protection of 4-fluoroaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which subsequently collapses, leading to the formation of the N-Boc protected aniline, tert-butanol, and carbon dioxide. The reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, or by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[3]
Comparative Reaction Conditions for Boc Protection of Anilines
The following table summarizes various reported conditions for the Boc protection of anilines, providing a comparative overview of different methodologies.
| Substrate | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline | (Boc)₂O | Water | Room Temp. | 4 | - | [4] |
| 4-Fluoro-2-methoxy-5-nitroaniline | (Boc)₂O, Et₃N, DMAP | Dichloromethane | 0 - 5 | - | 90 | [3] |
| Various anilines | (Boc)₂O, Iodine (catalytic) | Solvent-free | Room Temp. | - | High | [2] |
| Various anilines | (Boc)₂O, HClO₄–SiO₂ | Solvent-free | Room Temp. | - | High | [2] |
| Various amines | (Boc)₂O | Water-acetone | Room Temp. | 0.1 - 1 | High | [5] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | Tetrahydrofuran | 0 to Room Temp. | Overnight | 89 | [6] |
Experimental Protocol: Synthesis of tert-Butyl (4-fluorophenyl)carbamate
This protocol details a standard procedure for the Boc protection of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-fluoroaniline (1.0 eq.).
-
Dissolve the 4-fluoroaniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 - 1.5 eq.), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Once the reaction is complete, as indicated by TLC, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl (4-fluorophenyl)carbamate.
Characterization of tert-Butyl (4-fluorophenyl)carbamate
The structure and purity of the synthesized tert-butyl (4-fluorophenyl)carbamate (CAS Number: 60144-53-8) can be confirmed by spectroscopic methods.[7]
-
¹H NMR (400 MHz, CDCl₃): δ 7.29-7.32 (d, J = 9Hz, 2H), 7.24 (d, J = 8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10.
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of 4-fluoroaniline.
References
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-fluorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of tert-butyl 4-fluorophenylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 4-fluoroaniline with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This protocol is designed to be scalable for industrial production, focusing on efficiency, yield, and purity. The process utilizes readily available reagents and standard chemical processing equipment.
Introduction
This compound serves as a crucial building block in medicinal chemistry and drug discovery. The Boc protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. The presence of the fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates. Therefore, a robust and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. The protocol described herein outlines a straightforward and efficient method for the N-Boc protection of 4-fluoroaniline.
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Caption: Synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluoroaniline | ≥99% | Commercial Grade |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Commercial Grade |
| Triethylamine (TEA) | ≥99% | Commercial Grade |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.5% | Commercial Grade |
| Ethyl acetate | ACS Grade | Commercial Grade |
| Hexanes | ACS Grade | Commercial Grade |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial Grade |
Large-Scale Synthesis Protocol
This protocol is designed for a 1 kg scale production of this compound.
-
Reactor Setup:
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is assembled and dried thoroughly.
-
The reactor is purged with dry nitrogen to ensure an inert atmosphere.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with 4-fluoroaniline (1.00 kg, 8.99 mol).
-
Add anhydrous tetrahydrofuran (THF, 8.0 L) to the reactor and stir the mixture until the 4-fluoroaniline is completely dissolved.
-
Add triethylamine (1.36 kg, 1.88 L, 13.49 mol, 1.5 eq) to the solution.
-
-
Addition of Di-tert-butyl Dicarbonate:
-
Dissolve di-tert-butyl dicarbonate (2.06 kg, 9.44 mol, 1.05 eq) in anhydrous THF (2.0 L) in a separate container.
-
Transfer the di-tert-butyl dicarbonate solution to the dropping funnel.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred 4-fluoroaniline solution over a period of 2-3 hours. Maintain the internal temperature of the reactor between 20-25°C using a chiller for the reactor jacket. An exothermic reaction will be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-fluoroaniline) is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the THF.
-
To the resulting residue, add ethyl acetate (10 L) and deionized water (5 L).
-
Stir the mixture vigorously for 15 minutes, then allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 2.5 L) to remove excess triethylamine.
-
Saturated sodium bicarbonate solution (2 x 2.5 L) to neutralize any remaining acid.
-
Brine (2.5 L) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (approx. 500 g), stir for 30 minutes, and then filter.
-
Rinse the magnesium sulfate with a small amount of ethyl acetate (1 L) to recover any entrained product.
-
Concentrate the combined organic filtrates under reduced pressure to obtain the crude product as an oil or a solid.
-
-
Purification by Crystallization:
-
To the crude product, add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Slowly add hexanes to the solution while stirring until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath or a refrigerator (2-8°C) for several hours to facilitate crystallization.
-
Collect the crystalline product by filtration using a Buchner funnel.
-
Wash the filter cake with cold hexanes (2 x 1 L).
-
Dry the purified this compound in a vacuum oven at 40-45°C until a constant weight is achieved.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Fluoroaniline | 1.00 kg (8.99 mol) |
| Di-tert-butyl dicarbonate | 2.06 kg (9.44 mol) |
| Triethylamine | 1.36 kg (13.49 mol) |
| Product | |
| Theoretical Yield | 1.90 kg |
| Expected Actual Yield | 1.71 - 1.80 kg (90-95%) |
| Physical Properties | |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| Melting Point | 84-86 °C |
Visualizations
Experimental Workflow
Caption: Large-scale synthesis workflow.
Logical Relationship of Key Steps
Caption: Key steps logical flow.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Fluoroaniline is toxic and should be handled with care.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Triethylamine is flammable and has a strong odor.
-
Tetrahydrofuran is highly flammable. Avoid open flames and sparks.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedure is high-yielding and utilizes standard chemical engineering practices, making it suitable for industrial-scale production. The final product is obtained in high purity after a straightforward crystallization procedure. This intermediate can then be utilized in the synthesis of a wide range of biologically active molecules.
Application Notes and Protocols: Deprotection of Tert-butyl 4-fluorophenylcarbamate to 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-protected anilines, such as tert-butyl 4-fluorophenylcarbamate, to yield the corresponding free amine, 4-fluoroaniline, is a critical transformation in the synthesis of numerous pharmaceutical compounds and functional materials. This document provides detailed application notes and protocols for the deprotection of this compound, summarizing various methodologies and presenting quantitative data to aid in method selection and optimization.
Deprotection Methodologies
The removal of the Boc protecting group is typically achieved through acid-catalyzed hydrolysis or by thermal means.[3][4] The choice of method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale.
Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is the most common method for Boc group removal.[5] The reaction proceeds via protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] A variety of strong acids, both Brønsted and Lewis acids, can be employed.[6]
Common acidic reagents include:
-
Trifluoroacetic acid (TFA): A strong organic acid that is highly effective for Boc deprotection, often used in dichloromethane (DCM).[2]
-
Hydrochloric acid (HCl): Typically used as a solution in an organic solvent like dioxane or ethyl acetate.[5]
-
Sulfuric acid (H₂SO₄): A strong inorganic acid that can be used in solvents like tert-butyl acetate.[7]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) can also facilitate Boc deprotection, particularly for substrates sensitive to strong Brønsted acids.[2]
A potential side reaction in acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[1] This can be mitigated by the use of scavengers.
Thermal Deprotection
Thermal cleavage of the Boc group offers a catalyst-free alternative to acidic methods.[4] The reaction is believed to proceed through a fragmentation mechanism, yielding the amine, carbon dioxide, and isobutylene.[4] While this method avoids the use of corrosive acids, it generally requires higher temperatures, which may not be suitable for all substrates.[4] Continuous flow reactors can be particularly effective for thermal deprotection, allowing for precise temperature control and short residence times.[8][9]
Data Presentation
The following tables summarize quantitative data for different deprotection methods applicable to aromatic amines. While specific data for this compound is extrapolated from general procedures for anilines, these tables provide a comparative overview to guide experimental design.
Table 1: Acid-Catalyzed Deprotection of Aromatic Boc-Amines
| Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90 | [2] |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1 - 2 h | >90 | [5][10] |
| Oxalyl chloride, Methanol | Methanol | Room Temperature | 1 - 4 h | ~80-90 | [11] |
| p-Toluenesulfonic acid (pTSA) | Dichloromethane (DCM) | Room Temperature | Varies | High | [2] |
| Montmorillonite K10 clay | Dichloroethane | Reflux | Varies | High | [2] |
Table 2: Thermal Deprotection of Aromatic Boc-Amines
| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Batch | Toluene | ~150 | Several hours | Moderate | [4] |
| Continuous Flow | Trifluoroethanol (TFE) | 240 | 30 min | 93 | [8] |
| Continuous Flow | Methanol (MeOH) | 240 | 30 min | 88 | [8] |
| Water-mediated | Water | 90 - 100 | < 15 min | High | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add trifluoroacetic acid (2-10 equivalents) dropwise at room temperature. Caution: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 4-fluoroaniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Thermal Deprotection in Water
This protocol offers a greener alternative, avoiding the use of chlorinated solvents and strong acids.
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the desired 4-fluoroaniline.
-
Purify by column chromatography if required.
Mandatory Visualizations
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols for the Acid-Catalyzed Deprotection of Boc-Protected 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected 4-fluoroaniline. The Boc group is a widely used amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] These protocols are designed to guide researchers in achieving efficient and clean deprotection of Boc-4-fluoroaniline, a common intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
The deprotection of Boc-protected amines is a fundamental transformation in multi-step organic synthesis. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The choice of acid, solvent, and reaction conditions can be critical to achieving high yields and purity, especially for substrates with other acid-sensitive functional groups. 4-Fluoroaniline is an important building block, and the efficient removal of the Boc protecting group is a key step in its utilization.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][5] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.
Data Presentation
The following table summarizes typical reaction conditions for the acid-catalyzed deprotection of Boc-protected anilines. While specific data for 4-fluoroaniline is limited, the conditions for closely related substrates provide a strong starting point for optimization.
| Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boc-protected amines (general) | 20-50% TFA in DCM | 0 to RT | 1 - 4 h | High | [2][5] |
| Boc-protected amines (general) | 4M HCl in Dioxane | RT | 0.5 - 4 h | High | [1][2] |
| Boc-3-chloro-4-fluoroaniline | Oxalyl chloride (3 equiv.) in MeOH | RT | 1 - 4 h | 80% | [6] |
| Boc-aniline | Thermal (TFE) | 240 | 35 min | >94% | [7] |
| Boc-protected amino acids | 2 equiv. TFA in ionic liquid | 110 | 10 min | High | [8] |
Experimental Protocols
Below are detailed protocols for the two most common methods for the acid-catalyzed deprotection of Boc-4-fluoroaniline.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
Boc-4-fluoroaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-4-fluoroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[2][5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the 4-fluoroaniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using a solution of HCl in an organic solvent is another common and effective method.
Materials:
-
Boc-4-fluoroaniline
-
4M HCl in 1,4-dioxane
-
Methanol or other suitable co-solvent (if needed for solubility)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-4-fluoroaniline in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask.
-
Addition of Acid: To the stirred solution at room temperature, add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[1] Monitor the reaction's completion via TLC or LC-MS. The product, 4-fluoroaniline hydrochloride, may precipitate out of the solution.
-
Work-up: a. Upon completion, the reaction mixture can be concentrated under reduced pressure. b. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. c. The resulting 4-fluoroaniline hydrochloride salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Protocol 1 to yield the free amine.
Experimental Workflow and Decision Making
The choice of deprotection method depends on the stability of the substrate and the presence of other functional groups.
Safety Precautions
-
Both TFA and concentrated HCl are highly corrosive and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The deprotection reaction generates isobutylene and carbon dioxide gas, so the reaction should not be performed in a closed system.[3]
By following these protocols and considering the specific requirements of the substrate, researchers can achieve successful and efficient deprotection of Boc-4-fluoroaniline for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Use of Tert-butyl 4-fluorophenylcarbamate in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While not a conventional reagent in solid-phase peptide synthesis (SPPS), Tert-butyl 4-fluorophenylcarbamate presents a novel potential for the post-synthesis modification of peptides. Its chemical structure allows for the introduction of a 4-fluorophenylcarbamoyl moiety onto nucleophilic side chains of amino acid residues, such as the ε-amino group of lysine. This modification can serve several purposes in peptide-based research and drug development:
-
Introduction of a ¹⁹F NMR Probe: The fluorine atom provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance spectroscopy, enabling studies of peptide conformation, dynamics, and interactions with biological targets without the background noise of ¹⁸H NMR.[1][2][3]
-
Modulation of Physicochemical Properties: The addition of the fluorophenylcarbamoyl group can alter the hydrophobicity, solubility, and metabolic stability of a peptide.
-
Bioorthogonal Handle: The modified peptide can potentially serve as a platform for further chemical derivatization.
These application notes provide a detailed protocol for the use of this compound in the post-synthesis modification of lysine-containing peptides.
Data Presentation
The efficiency of the carbamoylation reaction is dependent on various factors, including pH, reaction time, and the molar excess of the reagent. The following table summarizes the results of a hypothetical optimization study on a model peptide (Ac-Lys-Gly-Gly-NH₂).
| Entry | Molar Excess of Reagent | Reaction Time (hours) | pH | Conversion (%) | Purity by HPLC (%) |
| 1 | 2 | 4 | 8.5 | 65 | 92 |
| 2 | 5 | 4 | 8.5 | 85 | 95 |
| 3 | 10 | 4 | 8.5 | 92 | 96 |
| 4 | 5 | 8 | 8.5 | 95 | 97 |
| 5 | 5 | 4 | 7.5 | 55 | 90 |
| 6 | 5 | 4 | 9.5 | 88 | 94 |
Experimental Protocols
Materials
-
Peptide containing at least one lysine residue (e.g., Ac-Lys-Gly-Gly-NH₂)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol for Post-Synthesis Carbamoylation of a Peptide
This protocol describes the modification of the ε-amino group of a lysine residue in a purified peptide in solution.
-
Peptide Dissolution: Dissolve the purified peptide in DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve this compound in DMF to a concentration that will result in a 5-fold molar excess when added to the peptide solution.
-
Reaction Setup:
-
To the peptide solution, add DIPEA to adjust the pH to approximately 8.5. This deprotonates the ε-amino group of lysine, rendering it nucleophilic.
-
Add the solution of this compound to the peptide solution.
-
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 8 hours.
-
Reaction Quenching: The reaction can be stopped by the addition of a small amount of water.
-
Removal of Boc Protecting Group (Optional): If the final product requires a free carbamate, the tert-butyl protecting group can be removed by adding TFA to the reaction mixture (final concentration of 50% v/v). Incubate for 1 hour at room temperature.
-
Product Precipitation: Precipitate the modified peptide by adding cold diethyl ether.
-
Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the modified peptide by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for the post-synthesis modification of a peptide.
Caption: Proposed reaction for lysine side-chain modification.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of Tert-butyl 4-halophenylcarbamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tert-butyl 4-halophenylcarbamates, particularly tert-butyl 4-fluorophenylcarbamate and its analogs, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl and substituted aniline derivatives, which are prevalent motifs in pharmaceuticals and functional materials. The Boc-protecting group offers the advantage of being stable under many cross-coupling conditions while allowing for facile deprotection to reveal the free aniline for further functionalization.
Introduction to Suzuki-Miyaura Coupling of Boc-Protected Haloanilines
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. The use of tert-butyl 4-halophenylcarbamates as the organohalide partner allows for the synthesis of N-Boc-protected biarylamines. The fluorine atom in this compound can influence the electronic properties and metabolic stability of the final products, making it a valuable building block in drug discovery.
The general transformation is depicted below:
General Reaction Scheme for Suzuki-Miyaura Coupling of tert-butyl 4-halophenylcarbamate
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling of tert-butyl 4-halophenylcarbamates is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂). For less reactive aryl chlorides or challenging substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency and substrate scope.
-
Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and yield, with stronger bases often required for less reactive coupling partners.
-
Solvent: The solvent must be capable of dissolving the reactants and the base. Often, a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, tetrahydrofuran) and water is used to facilitate the dissolution of the inorganic base.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of tert-butyl 4-halophenylcarbamates with various arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | tert-butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/H₂O | Reflux | 50 | 73 | [1] |
| 2 | tert-butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Toluene/H₂O | Reflux | 50 | 58 | [1] |
| 3 | tert-butyl bis(4-bromophenyl)carbamate | (4-(hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | THF/H₂O | Reflux | 50 | <15 | [1] |
Note: The data presented is based on the coupling of a bis-brominated carbamate, which provides a strong indication of suitable conditions for the mono-halogenated analogue.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of a tert-butyl 4-halophenylcarbamate with an arylboronic acid. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
tert-butyl 4-halophenylcarbamate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the tert-butyl 4-halophenylcarbamate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., 8 mL of Toluene) followed by degassed water (e.g., 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-Boc-protected biarylamine.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Tert-butyl 4-fluorophenylcarbamate in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 4-fluorophenylcarbamate in Buchwald-Hartwig amination reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. The presence of the fluorine atom and the Boc-protecting group on the carbamate offers unique advantages in tuning electronic properties and facilitating subsequent synthetic transformations.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] this compound serves as a versatile nucleophilic coupling partner in this reaction. The Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions, providing access to the corresponding N-aryl-4-fluoroaniline. This two-step sequence effectively allows for the synthesis of complex diarylamines, which are prevalent motifs in medicinal chemistry.
Core Reaction and Significance
The general transformation involves the coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Cl, Br, I) or triflate (Ar-OTf) to yield the corresponding N-aryl-N-(4-fluorophenyl) carbamate. Subsequent deprotection affords the diarylamine product. This methodology is significant for its broad substrate scope and functional group tolerance under relatively mild reaction conditions.[1][3]
Logical Workflow for Buchwald-Hartwig Amination of this compound
Caption: A logical workflow for performing the Buchwald-Hartwig amination with this compound.
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed.[4] The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich monophosphine ligands are generally preferred. For the coupling of carbamates, ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphine ligands such as XPhos have proven to be effective.[5] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]
Base and Solvent Selection: A strong, non-nucleophilic base is required to deprotonate the carbamate, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be used, particularly for substrates with base-sensitive functional groups.[4][7] The reaction is typically carried out in anhydrous, aprotic solvents such as toluene or 1,4-dioxane under an inert atmosphere.[8]
Experimental Protocols
Below are generalized protocols for the Buchwald-Hartwig amination of this compound with aryl bromides and chlorides.
Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[7]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl bromide and this compound.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Coupling of this compound with an Aryl Chloride
The coupling of aryl chlorides is often more challenging and may require a more active catalyst system or higher temperatures.[4]
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
P(t-Bu)₃ (0.02 mmol, 2 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and NaOtBu to an oven-dried vial.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with different amine nucleophiles. While specific data for this compound is not extensively available in a consolidated format, the data presented for analogous carbamates and anilines can serve as a strong starting point for reaction optimization.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines [4]
| Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | 98 |
| 4-Chloroanisole | Piperidine | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | 99 |
| 2-Chlorotoluene | Aniline | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | 97 |
L1 refers to a specific ylide-substituted phosphine ligand.
Table 2: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Ammonium Sulfate [9]
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | 95 |
| 4-Bromoanisole | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | 98 |
| 2-Bromotoluene | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | 85 |
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl carbamate product, regenerating the active Pd(0) catalyst.[6]
Conclusion
The Buchwald-Hartwig amination using this compound is a powerful and versatile method for the synthesis of N-aryl-4-fluoroanilines and their derivatives. The selection of an appropriate palladium precursor, a bulky and electron-rich phosphine ligand, a strong non-nucleophilic base, and an anhydrous aprotic solvent is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. rsc.org [rsc.org]
- 9. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ureas from Tert-butyl 4-fluorophenylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted ureas from tert-butyl 4-fluorophenylcarbamate. This method offers a valuable alternative to the use of hazardous reagents like phosgene, proceeding through the reaction of a stable carbamate precursor with various primary and secondary amines. The resulting urea derivatives are crucial scaffolds in medicinal chemistry, notably in the development of kinase inhibitors such as Sorafenib.
Introduction
Substituted ureas are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities. The synthesis of unsymmetrical ureas is a critical transformation in the preparation of numerous pharmaceutical agents. The use of tert-butyl carbamate-protected anilines, such as this compound, provides a stable and readily available starting material for the generation of a diverse library of urea compounds. This approach can proceed via direct reaction with amines under specific conditions or through the in situ formation of an isocyanate intermediate.
Data Presentation
The following tables summarize the expected yields for the synthesis of ureas from Boc-protected anilines with various amines, based on established methodologies. While specific data for this compound is limited in publicly available literature, the provided data for analogous substrates offers a strong predictive framework for reaction outcomes.
Table 1: Synthesis of Ureas from Boc-Protected Phenylalanine Methyl Ester with Various Amines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)-N'-benzylurea | 1 | 92 |
| 2 | Aniline | N-((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)-N'-phenylurea | 20 | 85 |
| 3 | tert-Butylamine | N-((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)-N'-(tert-butyl)urea | 1 | 91 |
| 4 | Piperidine | (S)-methyl 2-(3-(piperidin-1-yl)ureido)-3-phenylpropanoate | 1 | 95 |
| 5 | Dibenzylamine | N-((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)-N',N'-dibenzylurea | 20 | 93 |
Data adapted from a one-pot synthesis method where the isocyanate is generated in situ from the Boc-protected amine.[1]
Table 2: Direct Synthesis of Ureas from Boc-Protected Amines with Amines using t-BuOLi
| Entry | Boc-Protected Amine | Amine | Product | Yield (%) |
| 1 | N-Boc aniline | Aniline | 1,3-Diphenylurea | 85 |
| 2 | N-Boc aniline | 4-Methylaniline | 1-Phenyl-3-(p-tolyl)urea | 88 |
| 3 | N-Boc aniline | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-phenylurea | 90 |
| 4 | N-Boc aniline | Benzylamine | 1-Benzyl-3-phenylurea | 92 |
| 5 | N-Boc 4-fluoroaniline | Aniline | 1-(4-Fluorophenyl)-3-phenylurea | 87 |
This method utilizes tert-butoxide lithium as a base to facilitate the direct conversion.[2][3]
Experimental Protocols
Two primary protocols are presented for the synthesis of ureas from this compound. The first is a direct conversion method, and the second is a one-pot procedure involving in situ isocyanate formation, which is highly effective for Boc-protected amines in general.
Protocol 1: Direct Conversion of this compound with Amines
This protocol is based on methods developed for the conversion of carbamates to ureas. The reactivity of tert-butyl carbamates can be lower than other carbamates, and thus, forcing conditions or specific activators may be required.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the carbamate in anhydrous DMSO.
-
Add the desired amine (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMSO and any excess amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired urea.
Protocol 2: One-Pot Synthesis of Ureas via In Situ Isocyanate Formation
This highly efficient protocol is broadly applicable to Boc-protected amines and is expected to work well for this compound.[1][6]
Materials:
-
This compound
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add 2-chloropyridine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 10 minutes and then at room temperature for 50 minutes. This step generates the 4-fluorophenyl isocyanate in situ.
-
In a separate flask, dissolve the desired amine (3.0 - 9.0 eq) in anhydrous DCM. Note: A larger excess of the amine is often used to ensure complete reaction of the isocyanate.
-
Add the amine solution to the reaction mixture containing the in situ generated isocyanate.
-
Stir the reaction at room temperature for 1-20 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The excess amine can often be recovered during the workup and purification process.
Mandatory Visualizations
Logical Workflow for Urea Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of urea derivatives from a carbamate precursor.
Caption: A generalized workflow for the synthesis of ureas.
RAF/MEK/ERK Signaling Pathway
Many urea-based compounds, such as Sorafenib, are potent kinase inhibitors that target key components of signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the RAF/MEK/ERK pathway, a common target for such inhibitors.
Caption: Inhibition of the RAF/MEK/ERK pathway by urea-based drugs.
References
- 1. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 3. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The direct conversion of carbamates to ureas using aluminum amides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Thioureas from Tert-butyl 4-fluorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-(4-fluorophenyl)thiourea derivatives, starting from the readily available precursor, tert-butyl 4-fluorophenylcarbamate. The synthetic strategy involves a two-step process: the deprotection of the Boc-carbamate to yield 4-fluoroaniline, followed by the formation of the thiourea moiety. These compounds are of significant interest in drug discovery due to their diverse biological activities.
Introduction
Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This protocol outlines a reliable and efficient pathway to access various N-(4-fluorophenyl)thioureas for screening and development purposes.
Synthetic Workflow
The overall synthetic scheme is a two-step process. First, the tert-butoxycarbonyl (Boc) protecting group is removed from this compound to generate the free amine, 4-fluoroaniline. Subsequently, 4-fluoroaniline is converted to the corresponding thiourea derivative through reaction with a suitable isothiocyanate or a combination of carbon disulfide and a primary amine.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 4-fluoroaniline. Two methods are provided: a standard acidic condition and a milder radical-mediated cleavage.
Method A: Acidic Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-fluoroaniline. The product is often of high purity and can be used in the next step without further purification.
Method B: Mild Deprotection using "Magic Blue"
This method is suitable for substrates with acid-sensitive functional groups.[3]
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Add triethylsilane (Et3SiH, 2.0 eq) followed by a catalytic amount of "Magic Blue" (tris(4-bromophenyl)aminium hexachloroantimonate, approx. 5 mol%).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-(4-fluorophenyl)thioureas
Method A: Reaction with Isothiocyanates
This is a straightforward and high-yielding method for the preparation of unsymmetrical thioureas.
-
Reaction Setup: Dissolve 4-fluoroaniline (1.0 eq), obtained from Protocol 1, in a suitable solvent such as acetonitrile or acetone.
-
Addition of Isothiocyanate: Add the desired alkyl or aryl isothiocyanate (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC.
-
Product Isolation: The product often precipitates out of the reaction mixture upon completion. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Method B: Reaction with Carbon Disulfide for Symmetrical Thioureas
This method is suitable for the synthesis of N,N'-bis(4-fluorophenyl)thiourea.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoroaniline (2.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add carbon disulfide (1.0 eq) to the solution, followed by carbon tetrabromide (1.0 eq) at 0 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
The yields of thiourea synthesis are generally high, particularly when reacting an amine with an isothiocyanate. The following table summarizes representative yields for this type of reaction.
| Entry | Amine | Isothiocyanate | Solvent | Yield (%) |
| 1 | 4-Fluoroaniline | Phenyl isothiocyanate | Acetonitrile | >90 |
| 2 | Aniline | 4-Fluorophenyl isothiocyanate | Acetone | >90 |
| 3 | 4-Fluoroaniline | Allyl isothiocyanate | THF | >85 |
| 4 | 4-Fluoroaniline | Methyl isothiocyanate | Ethanol | >90 |
Applications in Drug Development
N-(4-fluorophenyl)thiourea derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. They have been investigated for their potential as:
-
Anticancer Agents: Thiourea derivatives can induce apoptosis and inhibit cancer cell proliferation.[1]
-
Anti-inflammatory Agents: Some derivatives have shown potent anti-inflammatory effects.[2]
-
Antioxidants: The thiourea moiety can act as a scavenger of reactive oxygen species.[5]
-
Enzyme Inhibitors: Notably, 4-fluorophenyl thiourea derivatives have demonstrated significant inhibitory activity against key enzymes in metabolic diseases. For instance, they have been identified as potent inhibitors of α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion and glucose absorption, making them potential therapeutic agents for type 2 diabetes.[5][6] They have also been shown to inhibit carbonic anhydrases.[7]
Signaling Pathway Inhibition
The therapeutic potential of N-(4-fluorophenyl)thiourea derivatives in diabetes management stems from their ability to inhibit α-amylase and α-glycosidase. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in postprandial hyperglycemia.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tert-butyl 4-fluorophenylcarbamate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-fluorophenylcarbamate is a valuable building block in medicinal chemistry, offering a unique combination of a fluorine-substituted phenyl ring and a Boc-protected amine. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] The tert-butyl carbamate (Boc) protecting group provides a stable yet readily cleavable handle for synthetic transformations, allowing for the strategic introduction of the 4-fluoroaniline moiety into a wide range of molecular scaffolds. This document provides a detailed account of the applications of this compound and its derivatives in medicinal chemistry, with a focus on its use in the development of anti-inflammatory agents.
Application Notes
A Versatile Scaffold for Bioactive Molecules
The 4-fluorophenyl group is a common motif in many approved drugs due to the favorable properties conferred by the fluorine atom, including increased lipophilicity and metabolic stability. The carbamate functional group is also a key structural feature in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles.[2] this compound, by combining these two key moieties, serves as a versatile starting material for the synthesis of a diverse array of bioactive compounds.
Application in the Synthesis of Anti-inflammatory Agents
A significant application of derivatives structurally related to this compound is in the development of novel anti-inflammatory agents. These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3] The inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain, as this enzyme is responsible for the production of prostaglandins that mediate these responses.[3]
Derivatives incorporating the 4-fluorophenylamide moiety have shown promising in vivo anti-inflammatory activity. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for their ability to reduce carrageenan-induced rat paw edema.[3] Among these, the compound bearing a 4-fluorobenzamido group demonstrated significant anti-inflammatory effects.[3]
Data Presentation
The following table summarizes the in vivo anti-inflammatory activity of a representative compound, tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, and a related analogue. The data is presented as the percentage of inhibition of rat paw edema at various time points after administration.[3]
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate (4a) | 10 | 3 | 43.85 |
| 6 | 48.77 | ||
| 9 | 54.13 | ||
| 12 | 45.90 | ||
| tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate (4i) | 10 | 3 | 45.61 |
| 6 | 50.00 | ||
| 9 | 54.23 | ||
| 12 | 46.72 | ||
| Indomethacin (Standard) | 10 | 3 | 47.36 |
| 6 | 52.45 | ||
| 9 | 55.73 | ||
| 12 | 47.54 |
Experimental Protocols
Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate
This protocol describes a representative synthesis of a bioactive molecule where a fluorophenyl moiety is introduced via an amide coupling reaction with a carbamate-protected aminophenyl precursor. This exemplifies a common synthetic strategy where this compound could be deprotected and subsequently coupled with various carboxylic acids.
Materials:
-
4-fluorobenzoic acid
-
tert-butyl 2-aminophenylcarbamate
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in dichloromethane, add DIPEA (1.5 eq), EDCI (1.5 eq), and HOBt (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl 2-aminophenylcarbamate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent to obtain the desired product, tert-butyl 2-(4-fluorobenzamido)phenylcarbamate.[4]
Mandatory Visualization
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway, a key target for anti-inflammatory drugs derived from scaffolds like this compound.
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis and purification of tert-butyl (substituted benzamido)phenylcarbamate derivatives.
Caption: General synthetic workflow.
Conclusion
This compound represents a key building block for the synthesis of medicinally relevant compounds. Its utility is particularly evident in the development of anti-inflammatory agents targeting the COX-2 enzyme. The synthetic accessibility and the favorable pharmacological properties associated with the 4-fluorophenyl motif make this and related carbamates attractive starting points for drug discovery campaigns aimed at identifying novel therapeutics for a range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 4-fluorophenylcarbamate as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl 4-fluorophenylcarbamate and related carbamate-protected fluorinated phenylamines as versatile precursors in the synthesis of pharmaceuticals. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group makes these compounds valuable building blocks in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.
Application in the Synthesis of Anti-inflammatory Agents
The 4-fluorophenylamino moiety is a key structural feature in a variety of compounds with anti-inflammatory properties. The Boc-protected precursor facilitates amide bond formation and other chemical transformations. A notable application is in the synthesis of substituted benzamides that exhibit significant anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).
Quantitative Data Summary
| Compound ID | Derivative | Yield (%) | Paw Edema Inhibition (%) | Docking Score (kcal/mol) |
| 4a | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 74 | 54.13 | -8.59 |
| 4b | tert-butyl 2-(4-methylbenzamido)phenylcarbamate | 55.5 | 45.10 | -8.32 |
| 4c | tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate | 83.3 | 43.47 | -8.17 |
| 4d | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 67.9 | 51.63 | -9.56 |
| 4i | tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7 | 54.23 | -8.84 |
| Indomethacin | Standard Drug | - | 58.69 | -9.90 |
Data extracted from a study on the synthesis and anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives.[1]
Experimental Protocol: Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate (4a)
This protocol details the coupling of 4-fluorobenzoic acid with a Boc-protected aminophenylcarbamate intermediate.[1]
Materials:
-
4-fluorobenzoic acid
-
tert-butyl 2-aminophenylcarbamate
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq).
-
Add tert-butyl 2-aminophenylcarbamate (1.1 eq), followed by EDCI (1.5 eq) and HOBt (1.5 eq).
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to stir at room temperature for 3 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Separate the organic layer and wash it with water and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (80:20, v/v) as the eluent to yield the pure compound 4a as a white solid.[1]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory activity of these compounds is attributed to their ability to inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.
Application in the Synthesis of Kinase Inhibitors
The carbamate-protected 4-fluorophenyl group is a common structural motif in a number of approved and investigational kinase inhibitors used in oncology. While direct synthesis from this compound is not always the primary route, the synthesis of analogues and related structures highlights the importance of this chemical moiety. For instance, the multi-kinase inhibitor Regorafenib contains a 4-amino-3-fluorophenoxy group, which is structurally related and synthesized from 4-amino-3-fluorophenol.
Experimental Workflow: Synthesis of a Pharmacologically Useful Piperazine Core
This workflow describes the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a precursor for novel sigma-2 ligands.[2]
Protocol: Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate
Materials:
-
1-ethynyl-4-fluorobenzene
-
Methyl magnesium bromide (MeMgBr) in THF
-
tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 1-ethynyl-4-fluorobenzene (1.8 eq) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methyl magnesium bromide (1.8 eq) dropwise over 10 minutes, maintaining the temperature between 274–275 K.
-
Stir the resulting pale-yellow solution at ice-bath temperature for an additional 20 minutes.
-
Add a solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate (1.0 eq) in THF dropwise over 10 minutes, keeping the internal temperature between 274–275.3 K.
-
The reaction mixture is then worked up to isolate the final product.[2]
Signaling Pathways Targeted by Derived Pharmaceuticals
Pharmaceuticals derived from precursors like this compound often target key signaling pathways implicated in diseases such as cancer and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
BRD4 in Cancer Signaling
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes like c-Myc. Inhibiting BRD4 has emerged as a promising therapeutic strategy in various cancers.
References
Application Notes and Protocols for Named Reactions Involving N-Boc-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key named reactions involving tert-butyl (4-fluorophenyl)carbamate (N-Boc-4-fluoroaniline). This versatile building block is frequently utilized in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the synthetic handle provided by the Boc-protected amine. The following sections detail the application of N-Boc-4-fluoroaniline in several palladium- and copper-catalyzed cross-coupling reactions, offering insights into reaction conditions, substrate scope, and experimental procedures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In the context of N-Boc-4-fluoroaniline, this reaction can be employed to synthesize a variety of N-aryl and N-heteroaryl derivatives, which are common scaffolds in pharmaceutical compounds. The Boc-protecting group modulates the nucleophilicity of the aniline nitrogen, and its facile removal under acidic conditions provides a straightforward route to the corresponding secondary amines.
Application Notes:
The Buchwald-Hartwig amination of N-Boc-4-fluoroaniline with aryl halides (bromides and chlorides) or triflates allows for the synthesis of unsymmetrical diarylamines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups often providing superior results.[2] The reaction conditions are generally mild, tolerating a wide range of functional groups.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of N-Boc-4-fluoroaniline is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add N-Boc-4-fluoroaniline (1.0 equiv.), the aryl halide or triflate (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 85 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |
| 3-Triflylanisole | Pd₂(dba)₃ (1) | tBuXPhos (2) | Cs₂CO₃ | Toluene | 90 | 16 | 91 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Workflow for Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond.[3] While N-Boc-4-fluoroaniline itself is not a typical substrate for direct Suzuki coupling as the C-F bond is generally unreactive under standard conditions, it can be functionalized with a halide (e.g., bromine or iodine) to serve as the electrophilic partner. Alternatively, the corresponding boronic acid or ester derivative of N-Boc-4-fluoroaniline can be prepared and coupled with various aryl or vinyl halides.
Application Notes:
The Suzuki-Miyaura coupling provides a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials.[3] For instance, coupling of a halogenated N-Boc-4-fluoroaniline with an arylboronic acid can introduce diverse aromatic systems. This strategy is valuable in constructing complex molecular scaffolds in drug discovery programs.
Experimental Protocol (for Halogenated N-Boc-4-fluoroaniline):
-
Reaction Setup: In a Schlenk flask, combine the halogenated N-Boc-4-fluoroaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Quantitative Data:
| Halogenated N-Boc-4-fluoroaniline | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-fluoro-2-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 88 |
| N-Boc-4-fluoro-3-iodoaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 16 | 92 |
| N-Boc-4-fluoro-2-iodoaniline | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 85 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond.[4] Similar to the Suzuki coupling, a halogenated derivative of N-Boc-4-fluoroaniline is required as the coupling partner.
Application Notes:
This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and are found in various pharmaceuticals and functional materials. The Sonogashira coupling of a halogenated N-Boc-4-fluoroaniline derivative provides access to a range of substituted alkynes that can be further elaborated.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add the halogenated N-Boc-4-fluoroaniline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Quantitative Data:
| Halogenated N-Boc-4-fluoroaniline | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-fluoro-2-iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 95 |
| N-Boc-4-fluoro-3-bromoaniline | 1-Heptyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPEA | DMF | 50 | 12 | 82 |
| N-Boc-4-fluoro-2-iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | Toluene | 40 | 8 | 89 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Catalytic Cycles of the Sonogashira Coupling
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[5] A halogenated derivative of N-Boc-4-fluoroaniline can be used as the aryl halide component in this reaction.
Application Notes:
The Heck reaction is a versatile method for the synthesis of substituted alkenes. By coupling a halogenated N-Boc-4-fluoroaniline with various alkenes (e.g., acrylates, styrenes), functionalized stilbene and cinnamate derivatives can be prepared. These products can serve as precursors for a variety of biologically active molecules.
Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine the halogenated N-Boc-4-fluoroaniline (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) for several hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent in vacuo. Purify the crude product by chromatography.
Quantitative Data:
| Halogenated N-Boc-4-fluoroaniline | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-4-fluoro-2-iodoaniline | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 12 | 75 |
| N-Boc-4-fluoro-3-bromoaniline | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ (3/6) | K₂CO₃ | NMP | 140 | 24 | 80 |
| N-Boc-4-fluoro-2-iodoaniline | Methyl methacrylate | PdCl₂(PPh₃)₂ (5) | NaOAc | DMA | 130 | 18 | 68 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[6] It typically requires harsher conditions than the palladium-catalyzed counterparts but can be a useful alternative, especially for certain substrates. N-Boc-4-fluoroaniline can act as the amine component in C-N bond formation with an aryl halide.
Application Notes:
The Ullmann condensation can be used to synthesize diarylamines from N-Boc-4-fluoroaniline and aryl halides. While often superseded by the Buchwald-Hartwig amination, modern developments with improved ligand systems have made the Ullmann reaction milder and more versatile.
Experimental Protocol:
-
Reaction Setup: Combine N-Boc-4-fluoroaniline (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.) in a reaction vessel.
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Reaction: Heat the reaction mixture at a high temperature (typically 120-180 °C) for 12-48 hours.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Quantitative Data:
| Aryl Halide | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodonitrobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 130 | 24 | 70 |
| 2-Bromobenzoic acid | Cu₂O (15) | 1,10-Phenanthroline (30) | K₃PO₄ | NMP | 160 | 36 | 65 |
| 4-Iodoanisole | CuI (10) | None | K₂CO₃ | DMF | 150 | 48 | 55 |
Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Electron-Deficient Anilines
Welcome to the technical support center for the Boc protection of electron-deficient anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction conditions for this often-tricky transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during the Boc protection of anilines bearing electron-withdrawing groups.
Q1: Why is my Boc protection of an electron-deficient aniline (e.g., 4-nitroaniline, 2,4-dichloroaniline) so slow or not working at all?
A: Electron-deficient anilines are poor nucleophiles. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, and this effect is intensified by electron-withdrawing groups (-NO₂, -CN, -CF₃, -Cl, -Br). This reduced nucleophilicity makes the aniline less reactive towards di-tert-butyl dicarbonate ((Boc)₂O). Standard reaction conditions that work well for aliphatic amines or electron-rich anilines often fail or give very low yields with these substrates.[1][2]
Q2: How can I speed up the reaction for a weakly nucleophilic aniline?
A: There are two primary strategies to accelerate the reaction:
-
Use a Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is highly effective. DMAP reacts with (Boc)₂O to form a more reactive acylpyridinium intermediate, which is much more susceptible to attack by the weakly nucleophilic aniline.[3] Typically, 5-10 mol% of DMAP is sufficient to see a significant rate enhancement.
-
Change the Solvent: Protic solvents, particularly methanol, have been shown to dramatically increase the rate of Boc protection for aromatic amines, even without a base.[1] The solvent is believed to stabilize the transition state through hydrogen bonding, thereby lowering the activation energy.[1]
Q3: I'm observing the formation of a significant amount of a di-Boc side product. How can I prevent this?
A: The formation of a di-Boc protected aniline (R-N(Boc)₂) is a common side reaction, especially when using a catalyst like DMAP which makes the reaction more vigorous. To minimize this:
-
Control Stoichiometry: Use only a slight excess of (Boc)₂O (typically 1.05-1.1 equivalents). Avoid using a large excess.
-
Slow Addition: Add the (Boc)₂O to the reaction mixture slowly, either as a solid in portions or as a solution dropwise. This keeps the concentration of the protecting agent low, favoring reaction with the more nucleophilic starting aniline over the mono-Boc product.
Q4: My reaction is complete, but I'm having trouble with the workup and purification. What are the best practices?
A: A common issue is removing unreacted (Boc)₂O and the byproduct, tert-butanol.
-
Quenching Excess (Boc)₂O: The reaction can be quenched with a nucleophilic amine resin (like Tris-amine on silica) to scavenge excess (Boc)₂O.
-
Aqueous Workup: A standard aqueous workup is typically effective. If your product is in an organic solvent, wash with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities and some byproducts.
-
Sublimation of (Boc)₂O: If the product is a solid and not volatile, excess (Boc)₂O can be removed under high vacuum, as it will sublimate.
-
Chromatography: If impurities persist, column chromatography on silica gel is the most reliable method for obtaining a pure product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Boc protection of various electron-deficient anilines under different catalytic and solvent conditions.
Table 1: Effect of Catalyst on the Boc Protection of Anilines
| Aniline Substrate | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference(s) |
| Aniline | None | None | 30 min | 95 | [4] |
| Aniline | Amberlite-IR 120 (15% w/w) | None | <1 min | 99 | [4] |
| Aniline | Indion 190 Resin (15% w/w) | None | 15 min | 96 | [4] |
| 3-Chloroaniline | None | Water | 4 h | Not specified, used in next step | [5] |
| 4-Chloroaniline | Amberlite-IR 120 (15% w/w) | None | 2 min | 96 | |
| 4-Bromoaniline | Amberlite-IR 120 (15% w/w) | None | 2 min | 95 | |
| 4-Nitroaniline | DMAP (10 mol%) | THF | 12 h | 86 (for di-Boc) |
Note: Yields are for mono-Boc protected product unless otherwise specified. Data for direct comparison under identical conditions is often not available in a single source and has been compiled from various reports.
Table 2: Influence of Solvent on Boc Protection
| Aniline Substrate | Catalyst | Solvent | Time | Yield (%) | Reference(s) |
| p-Toluidine | None | CDCl₃ | >24 h | Low Conversion | [1] |
| p-Toluidine | None | CD₃OD | 10 min | High Conversion | [1] |
| Aniline | Amberlite-IR 120 | DCM | 3 min | 95 | |
| Aniline | Amberlite-IR 120 | None | <1 min | 99 |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: DMAP-Catalyzed Boc Protection of 4-Chloroaniline
This protocol is a representative procedure for using a catalyst to protect a moderately electron-deficient aniline.
-
Dissolve the Aniline: In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Add Catalyst and Base: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.2 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise as a solid. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Accelerated Boc Protection of 4-Nitroaniline in Methanol
This protocol demonstrates the use of a protic solvent to accelerate the reaction with a highly electron-deficient aniline.
-
Prepare Solution: In a round-bottom flask, suspend 4-nitroaniline (1.0 eq) in methanol to a concentration of 0.5-1.0 M.
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction may take several hours to overnight. For very deactivated systems, gentle heating to 40-50°C can be employed.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Take up the residue in ethyl acetate or DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes and relationships in the Boc protection of electron-deficient anilines.
Caption: A generalized experimental workflow for the Boc protection of anilines.
Caption: Common side reaction pathway leading to di-Boc formation.
Caption: A troubleshooting decision tree for Boc protection of anilines.
References
Technical Support Center: Synthesis of Tert-butyl 4-fluorophenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tert-butyl 4-fluorophenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the protection of the amino group of 4-fluoroaniline using di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of the Boc-anhydride.[1]
Q2: What are the most common side reactions observed during this synthesis?
Several side reactions can occur, particularly when using a catalyst like 4-(Dimethylamino)pyridine (DMAP).[2][3] These include:
-
Formation of N,N-di-Boc-4-fluoroaniline: Over-reaction of the starting material can lead to the formation of a di-protected product.
-
Formation of Isobutyl-4-fluorophenylcarbamate: This can occur if the tert-butyl cation, a byproduct of Boc deprotection under acidic conditions, alkylates the carbamate. However, this is more relevant during deprotection.
-
Urea formation: Reaction of the isocyanate intermediate with the starting amine can lead to the formation of a urea byproduct.[2]
-
Isocyanate formation: In some cases, particularly at elevated temperatures or with certain bases, the carbamate product can decompose to form an isocyanate.[2]
Q3: How can I minimize the formation of side products?
To minimize side reactions, consider the following:
-
Control of Stoichiometry: Use a slight excess of 4-fluoroaniline relative to Boc-anhydride to reduce the likelihood of di-protection.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to prevent the formation of isocyanates and other thermally induced byproducts.[2]
-
Choice of Base: While DMAP can catalyze the reaction, it may also promote side reactions.[2] Consider using a non-nucleophilic base like triethylamine or conducting the reaction without a catalyst. A catalyst-free N-tert-butyloxycarbonylation of amines in water can yield N-t-Boc derivatives chemoselectively without major side products.[4]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Q4: What are the recommended purification methods for this compound?
The most common method for purifying the crude product is column chromatography on silica gel.[5] A typical eluent system is a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant side products. - Loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction conditions (temperature, stoichiometry, base) to minimize side reactions (see Q3). - Ensure proper extraction and careful column chromatography. |
| Presence of a Major Impurity with a Higher Rf Value on TLC | - This could be unreacted Boc-anhydride or a less polar side product. | - Use a slight excess of 4-fluoroaniline. - Ensure complete reaction by extending the reaction time if necessary (monitor by TLC). |
| Presence of a Major Impurity with a Lower Rf Value on TLC | - This could be a more polar side product like the corresponding urea. | - Optimize the base and temperature to disfavor urea formation (see Q3). - Careful purification by column chromatography should separate the product from more polar impurities. |
| Product appears oily or does not solidify | - Presence of residual solvent. - Presence of impurities that are oils at room temperature. | - Ensure the product is thoroughly dried under vacuum. - Re-purify the product using column chromatography. |
| Difficulty in removing the Boc protecting group after synthesis | - Inappropriate deprotection conditions. | - The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A general workflow for troubleshooting the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of Tert-butyl 4-fluorophenylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of tert-butyl 4-fluorophenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the deprotection of this compound?
A1: The primary byproducts arise from the tert-butyl cation (t-Bu⁺) generated during acid-catalyzed deprotection. This reactive electrophile can lead to:
-
C-Alkylated Byproduct: The tert-butyl cation can alkylate the electron-rich aromatic ring of the desired product, 4-fluoroaniline, resulting in tert-butyl-4-fluoroaniline isomers. A mass increase of +56 Da in analytical data (e.g., LC-MS) is often indicative of this tert-butylation.[1]
-
N-Alkylated Byproduct: Alkylation of the nitrogen atom of 4-fluoroaniline can also occur, though C-alkylation is more common for anilines.
-
Isobutylene: The tert-butyl cation can be deprotonated to form isobutylene gas.[2]
-
Isobutylene Oligomers: Under acidic conditions, isobutylene can polymerize.
Q2: How does the choice of deprotection method influence byproduct formation?
A2: The deprotection method is critical. Strong acidic conditions, such as with neat Trifluoroacetic Acid (TFA), are most likely to generate the reactive tert-butyl cation and subsequent alkylated byproducts.[3] Thermal deprotection methods avoid the use of strong acids and can provide a much cleaner reaction profile.[4] Milder acidic methods or those using Lewis acids can offer a compromise but may require more optimization.
Q3: What are scavengers and how do they prevent byproduct formation?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3] They react with the carbocation more rapidly than the aniline derivative, thus preventing the formation of alkylated side products.[3][5]
Q4: Can the deprotection reaction be incomplete? What are the signs?
A4: Yes, incomplete deprotection can occur, especially with sterically hindered substrates, insufficient acid concentration, or inadequate reaction time.[3] Signs of an incomplete reaction include the presence of the starting material in the crude product analysis (e.g., TLC, HPLC, or LC-MS), leading to a complex mixture and lower yield of the desired 4-fluoroaniline.[3]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a significant peak with a mass of +56 Da compared to my expected product.
-
Possible Cause: This mass increase strongly suggests the formation of a tert-butylated byproduct, where the tert-butyl cation has alkylated your target molecule, 4-fluoroaniline.[1]
-
Solution:
-
Incorporate a Scavenger: The most effective solution is to add a scavenger to your reaction mixture. For electron-rich aromatic systems like 4-fluoroaniline, effective scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1][3] These will intercept the tert-butyl cation before it can react with your product.
-
Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can also reduce the extent of side reactions.
-
Change Deprotection Method: Consider switching to a non-acidic method like thermal deprotection.
-
Issue 2: My deprotection reaction is slow or appears incomplete based on TLC analysis.
-
Possible Cause 1: Insufficient Acid. The stoichiometry of the acid can be crucial. Ensure a sufficient excess is used to drive the reaction to completion.[1]
-
Solution 1: Increase the concentration of the acid. For example, instead of 25% TFA in Dichloromethane (DCM), try using 50% or even neat TFA.[6]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Deprotection rates can vary based on the substrate and conditions.
-
Solution 2: Increase the reaction time and continue to monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware this may also increase byproduct formation if scavengers are not used.[1]
-
Possible Cause 3: Steric Hindrance. If the molecule is particularly crowded around the carbamate, deprotection may be more difficult.
-
Solution 3: More forcing conditions may be necessary, such as using a stronger acid (e.g., 4M HCl in dioxane), longer reaction times, or elevated temperatures.[1] In such cases, the use of an effective scavenger is critical.
Data on Deprotection Methods and Byproduct Control
While specific yield percentages for byproducts in this compound deprotection are not extensively published, the following table summarizes common methods and their general outcomes regarding byproduct formation.
| Deprotection Method | Reagents | Risk of t-Butylation | Key Considerations |
| Standard Acidolysis | TFA in DCM (25-50%) | High | Most common method, but high risk of byproduct formation with electron-rich anilines.[3] |
| Acidolysis with Scavenger | TFA/DCM + Scavenger (e.g., TIS, TES) | Low | Highly effective at suppressing alkylation byproducts.[1][3] |
| Alternative Strong Acid | 4M HCl in dioxane | Moderate to High | A common alternative to TFA; byproduct formation is still a significant risk.[7] |
| Thermal Deprotection | High Temperature (e.g., 150-225 °C) in a suitable solvent | Very Low | Excellent for clean conversions, but requires thermally stable compounds.[4] |
| Mild Deprotection | Oxalyl Chloride in Methanol | Low | A mild alternative that is effective for aromatic carbamates.[8] |
Key Experimental Protocols
Protocol 1: Acidic Deprotection with a Scavenger (Recommended for High Purity)
-
Preparation: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) or triethylsilane (TES) (5-10 equiv.) to the solution.
-
Deprotection: Cool the mixture to 0 °C and add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further purification.
Protocol 2: Thermal Deprotection (Acid-Free Method)
-
Preparation: Dissolve this compound in a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or sulfolane.
-
Reaction: Heat the solution to a high temperature (typically 150-225 °C) in a sealed tube or a continuous flow reactor. Reaction times can range from minutes to several hours.[4]
-
Monitoring: Monitor the reaction for the disappearance of starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product can often be isolated by precipitation upon addition of water or an anti-solvent, followed by filtration or extraction.
Visualizations
Caption: Acid-catalyzed deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete Boc protection of 4-fluoroaniline troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete tert-butoxycarbonyl (Boc) protection of 4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 4-fluoroaniline incomplete?
Incomplete reaction is the most common issue when protecting 4-fluoroaniline. Several factors can contribute to this:
-
Low Nucleophilicity: 4-Fluoroaniline is an aromatic amine with an electron-withdrawing fluorine atom. This reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aliphatic amines. This inherent low reactivity is the primary reason for slow or incomplete reactions.[1][2]
-
Inadequate Reaction Conditions: Standard Boc protection protocols that work well for aliphatic amines may be insufficient for less reactive anilines. This includes the choice of base, solvent, temperature, and reaction time.[3]
-
Steric Hindrance: While less of a factor for 4-fluoroaniline itself, bulky substituents on the aniline or in the reaction medium can hinder the approach of the Boc anhydride to the amino group.
-
Reagent Quality: Degradation of di-tert-butyl dicarbonate (Boc₂O) due to moisture or improper storage can lead to lower yields.
Q2: How can I improve the yield of my Boc protection reaction?
To enhance the reaction yield and drive the protection to completion, consider the following optimizations:
-
Choice of Base: A suitable base is crucial. While weaker bases like sodium bicarbonate may be used, stronger bases or catalysts are often more effective for weakly nucleophilic anilines.[3] 4-(Dimethylamino)pyridine (DMAP) is a common and effective catalyst.[4]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. While aprotic solvents like tetrahydrofuran (THF) and acetonitrile are common, alcoholic solvents such as methanol can accelerate the Boc protection of aromatic amines.[3] Aqueous conditions, often with a co-solvent like dioxane or THF, can also be effective.[3][5]
-
Increased Temperature: Gently heating the reaction mixture can increase the reaction rate. A moderate temperature of around 40°C is often sufficient.[3]
-
Extended Reaction Time: Due to the lower reactivity of 4-fluoroaniline, a longer reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[5]
Q3: Are there any common side reactions to be aware of?
Yes, particularly when using certain catalysts.
-
Urea Formation: When using a combination of Boc₂O and DMAP with primary amines, the formation of isocyanates and subsequently ureas can occur as a side reaction.[4]
-
Di-Boc Protection: While less common with deactivated anilines, using a large excess of Boc anhydride and a strong base could potentially lead to the formation of a di-protected amine, although this is generally not a major concern for 4-fluoroaniline under standard conditions.
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. The product, tert-butyl (4-fluorophenyl)carbamate, will have a different Rf value than the starting material, 4-fluoroaniline. Staining with a potassium permanganate solution or visualization under UV light can be used to see the spots.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot incomplete Boc protection of 4-fluoroaniline.
Problem: Low to No Conversion of 4-Fluoroaniline
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently Activating Conditions | 1. Add a catalytic amount of DMAP. 2. Switch to a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA). | 4-Fluoroaniline's low nucleophilicity requires more forcing conditions. DMAP is a highly effective acylation catalyst.[4] |
| Inappropriate Solvent | 1. Change the solvent to methanol or a THF/water mixture. 2. Ensure the starting material is fully dissolved. | Alcoholic and aqueous solvent systems have been shown to accelerate the Boc protection of aromatic amines.[3] |
| Low Reaction Temperature | Increase the reaction temperature to 40-50°C. | Increasing the kinetic energy of the molecules can help overcome the activation energy barrier for this less reactive substrate.[3] |
Problem: Reaction Stalls and Does Not Go to Completion
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Reagent | 1. Add an additional portion of Boc₂O (0.2-0.5 equivalents). 2. Ensure at least 1.1-1.5 equivalents of Boc₂O were used initially. | Boc anhydride can slowly decompose in the presence of moisture or base. Adding more can help drive the reaction to completion. |
| Short Reaction Time | Continue stirring the reaction for an extended period (e.g., 12-24 hours), monitoring periodically by TLC. | Weakly nucleophilic anilines simply react slower, and the reaction may require more time to reach completion.[5] |
| Reversible or Equilibrium Process | Ensure byproducts (e.g., t-butanol, CO₂) can be effectively removed or that the reaction conditions favor the product. | While not typically a major issue, ensuring the forward reaction is favored is good practice. |
Experimental Protocols
Protocol 1: Standard Boc Protection with DMAP Catalyst
This protocol is a good starting point for the Boc protection of 4-fluoroaniline.
Materials:
-
4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-fluoroaniline (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.5 equiv.).
-
Add a catalytic amount of DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, heat to 40°C.
-
Once the starting material is consumed, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Accelerated Protection in Methanol
This protocol can be used to enhance the reaction rate.
Materials:
-
4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-fluoroaniline (1.0 equiv.) in methanol.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. No base is typically required, but can be added if the reaction is slow.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete Boc protection.
Reaction Mechanism Pathway
Caption: Mechanism of base-catalyzed Boc protection of 4-fluoroaniline.
References
Optimizing reaction conditions for Boc protection of anilines
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the tert-butoxycarbonyl (Boc) protection of anilines.
Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of anilines.
Question: My reaction is slow or shows low conversion. What can I do?
Answer: Low reactivity is a frequent issue, especially with anilines that are sterically hindered or contain electron-withdrawing groups, which reduces the nucleophilicity of the amino group.[1][2] Consider the following solutions:
-
Add a Catalyst: For weakly nucleophilic anilines, a catalyst can significantly accelerate the reaction.[2]
-
4-Dimethylaminopyridine (DMAP): Use 0.1-0.2 equivalents of DMAP. It acts as a highly effective nucleophilic catalyst by forming a more reactive intermediate with Boc anhydride.[2][3] Be cautious, as excess DMAP can promote side reactions.[2]
-
Lewis Acids: Catalytic amounts of various Lewis acids (e.g., Zn(ClO₄)₂, ZrCl₄, La(NO₃)₃·6H₂O) can activate the Boc anhydride.[4][5]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or yttria-zirconia are efficient, simplify workup through filtration, and are recyclable.[5][6][7]
-
-
Change the Solvent: The choice of solvent can dramatically impact reaction rates.
-
Alcoholic Solvents: Solvents like methanol or ethanol can accelerate the Boc protection of aromatic amines, even without a base, by stabilizing the transition state through hydrogen bonding.[8][9] A study showed a 70-fold rate increase for p-toluidine in CD₃OD compared to CDCl₃.[8]
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices that work well for a range of substrates.[2]
-
-
Increase Temperature: While many Boc protections proceed at room temperature, sluggish reactions can often be pushed to completion by heating.[5][10] However, be aware that higher temperatures can sometimes lead to urea side products.[2]
Question: I am observing significant side products. How can I minimize them?
Answer: The most common side reactions are di-protection of the amine and the formation of urea derivatives.[2]
-
Di-Boc Protection (R-N(Boc)₂): This occurs when the primary amine reacts twice. It is more common with highly reactive amines or when using a strong catalyst like DMAP.[2]
-
Solution: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop it as soon as the starting aniline is consumed.[2]
-
-
Urea Formation: This can arise from an isocyanate intermediate, which then reacts with another molecule of aniline.[4]
-
Solution: Avoid excessive heating, as higher temperatures can promote this side reaction.[2]
-
-
Protection of Other Functional Groups: In molecules with multiple nucleophilic groups (e.g., hydroxyls), O-Boc protection can compete with N-Boc protection.
-
Solution: Run the reaction at 0 °C or room temperature without a strong base to favor N-protection. If selectivity remains an issue, consider protecting the hydroxyl group first with an orthogonal protecting group.[2]
-
Question: My starting material has poor solubility. How should I proceed?
Answer: Poor solubility can prevent the reaction from starting or proceeding efficiently.[1][11]
-
Solution 1: Adjust the Solvent System. If your aniline is poorly soluble in a standard solvent like DCM or THF, try a different system. A mixture of THF and water, or dioxane, can improve the solubility of many amine salts or zwitterionic compounds.[10][11]
-
Solution 2: Use Aqueous Basic Conditions. For substrates with acidic functional groups (like amino acids), dissolving the starting material in an aqueous base (e.g., NaOH or NaHCO₃) can solve solubility issues. The reaction is then performed in a biphasic system or in a water-miscible co-solvent like THF or acetone.[3][11]
-
Solution 3: Solvent-Free Conditions. Grinding the reactants together, sometimes with a solid catalyst, can be effective and avoids solubility problems entirely.[7][12]
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Electron-deficient aniline (weak nucleophile) | Add a catalyst (DMAP, Lewis Acid).[2][3] Use an accelerating solvent (e.g., methanol).[8] |
| Sterically hindered aniline | Increase reaction time and/or temperature. Use a more potent catalyst.[4] | |
| Poor solubility of starting material | Change solvent (e.g., THF/H₂O, Dioxane).[10] Use aqueous base for acidic substrates.[11] | |
| Side Product Formation | Di-Boc protected aniline | Use 1.0-1.2 eq. of Boc₂O.[2] Avoid excess catalyst. Monitor reaction closely. |
| Urea byproducts | Avoid high reaction temperatures.[2] | |
| O-protection of hydroxyl groups | Run at 0 °C to RT. Avoid strong bases. Consider orthogonal protection.[2] | |
| Difficult Workup | Excess Boc₂O in product | Quench with an amine-functionalized resin.[2] Remove residual Boc₂O by sublimation under high vacuum.[13] |
| Emulsion during extraction | Wash the organic layer with brine.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Boc protection of anilines? The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the aniline's nitrogen atom attacks a carbonyl carbon of the Boc anhydride.[6][14] This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group, which then decomposes into carbon dioxide and tert-butoxide. The tert-butoxide or an added base deprotonates the amine to yield the final N-Boc protected product.[2][14]
Q2: Is a base always required for Boc protection? No, a base is not strictly necessary. The tert-butoxide generated during the reaction is a base and can deprotonate the protonated amine intermediate.[2] However, adding a base like triethylamine (TEA), sodium bicarbonate, or sodium hydroxide is common practice to accelerate the reaction, especially for less nucleophilic anilines.[2][10][15]
Q3: What is the specific role of 4-dimethylaminopyridine (DMAP)? DMAP is a hyper-nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by the aniline than Boc anhydride itself, thereby increasing the reaction rate significantly.[2][9] It is particularly useful for electron-poor or sterically hindered anilines.[2]
Q4: What are the "greenest" or most environmentally friendly methods for Boc protection? Several methods have been developed to reduce environmental impact. These include:
-
Catalyst-free reactions in water or water/acetone mixtures. [12][16]
-
Using recyclable, heterogeneous solid acid catalysts like Amberlyst-15, which simplifies purification.[7][17]
-
Solvent-free conditions at ambient temperature, where the reactants are mixed directly, often with a catalytic amount of iodine or a solid acid.[7][12][18]
Visualized Workflows and Logic
Caption: General experimental workflow for Boc protection of anilines.
Caption: Troubleshooting decision tree for Boc protection of anilines.
Experimental Protocols
Protocol 1: General Protection of Aniline using TEA
This protocol is a standard method suitable for many aniline derivatives.[2][15]
-
Setup: In a round-bottom flask, dissolve the aniline (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Add Base: Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.[14]
-
Add Reagent: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution in one portion or as a solution in the same solvent.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[15]
-
Workup: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[2][6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography if necessary.[2]
Protocol 2: DMAP-Catalyzed Protection of an Electron-Deficient Aniline
This method is effective for anilines with electron-withdrawing groups (e.g., nitro, cyano, halo).[2][3]
-
Setup: Dissolve the electron-deficient aniline (1.0 eq.) and DMAP (0.1 eq.) in acetonitrile or DCM (0.2-0.5 M).
-
Add Reagent: Add Boc₂O (1.2 eq.) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. If the reaction is slow, it can be gently heated to 40 °C.[10]
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup and Isolation: Follow steps 6 and 7 from Protocol 1. The acidic wash is important to remove residual DMAP.
Protocol 3: Solvent-Free Protection using a Solid Acid Catalyst
This environmentally friendly protocol is rapid and simplifies purification.[6][7]
-
Setup: In a flask, combine the aniline (1.0 eq.) and Boc₂O (1.0 eq.).
-
Add Catalyst: Add a solid acid catalyst, such as Amberlyst-15 (15% by weight of the aniline).[6]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete in a few minutes.[7] For aniline itself, yields of 99% can be achieved in under one minute.[7]
-
Monitoring: Monitor the reaction by taking a small aliquot, dissolving it in a solvent like ethyl acetate, and spotting on a TLC plate.
-
Workup: Once complete, add ethyl acetate or DCM to the reaction mixture.
-
Isolation: Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the product, which is often of high purity.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Application of Boc-anhydride [en.highfine.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 4-fluorophenylcarbamate by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Tert-butyl 4-fluorophenylcarbamate using chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| Low or No Recovery of Product | The compound is too polar and is not eluting from the column. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. In some cases, adding a small amount of a more polar solvent like methanol (1-2%) can be effective.[1] |
| The compound is unstable on silica gel and is decomposing. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| The compound is eluting with the solvent front. | The mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[1] | |
| Poor Separation of Product from Impurities | The chosen mobile phase does not provide adequate resolution. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that maximizes the separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on the column.[1] |
| The column is overloaded with the crude sample. | As a general guideline, the amount of crude material loaded onto the column should be approximately 1-2% of the weight of the silica gel.[1] | |
| Improper sample loading. | Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and carefully apply it to the top of the silica gel bed in a narrow band. For samples that are not very soluble in the mobile phase, a "dry loading" technique can be employed.[1] | |
| Peak Tailing in HPLC Analysis | Secondary interactions between the compound and residual silanol groups on the silica-based stationary phase. | Lower the pH of the mobile phase to around 3.0 or lower by adding 0.1% formic acid or trifluoroacetic acid. This protonates the silanol groups and minimizes secondary interactions.[2] |
| Column overload. | Reduce the concentration or injection volume of the sample. Using a column with a higher capacity can also help.[2][3] | |
| Presence of a void at the column inlet or a partially blocked frit. | If a guard column is in use, replace it. If the problem persists, try backflushing the analytical column. If a void is suspected, the column may need to be replaced.[3] | |
| Product Streaking or Tailing on the Column | The compound may be interacting too strongly with the acidic silica gel. | Consider deactivating the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in the mobile phase before packing the column. Adding a small percentage of triethylamine to the mobile phase during elution can also be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound by silica gel column chromatography?
A1: A common and effective mobile phase for purifying N-Boc protected amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] A good starting point for this compound, based on similar compounds, is a mixture of petroleum ether/ethyl acetate (80:20, v/v). The polarity can then be adjusted based on preliminary TLC analysis to achieve an optimal Rf value for the product, ideally between 0.2 and 0.4.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound does not have a strong UV chromophore, visualization under a UV lamp may be difficult. Staining the TLC plate is a more effective method. A potassium permanganate (KMnO₄) stain is a good option as it reacts with the carbamate group, appearing as a yellow or light-brown spot on a purple background.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: Fluorinated compounds can sometimes be sensitive to the acidic nature of silica gel. You can test for stability by spotting your compound on a silica TLC plate and observing it over time. If degradation is confirmed, you can use deactivated silica gel. To do this, you can wash the silica gel with a dilute solution of a base like triethylamine in your mobile phase before packing the column. Alternatively, using a different stationary phase like alumina or a fluorinated silica phase might be beneficial.[4][5]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique used to apply a sample to a chromatography column when the sample is not very soluble in the mobile phase.[1] It involves pre-adsorbing the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique ensures a narrow and evenly distributed starting band, which can improve separation.
Q5: I see streaking of my product on the column. What is causing this?
A5: Streaking can be caused by several factors, including overloading the column, poor sample loading, or strong interactions between your compound and the stationary phase.[1] Ensure you are not exceeding the recommended sample load (1-2% of silica gel weight). If the issue persists, it may be due to the acidic nature of the silica gel. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can help to mitigate this by neutralizing acidic sites on the silica.[1]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain
-
Glass column for flash chromatography
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots using a potassium permanganate stain.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Alternatively, perform a "dry loading" as described in the FAQs.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column reservoir.
-
Apply gentle pressure to begin elution.
-
Collect fractions in separate test tubes.
-
-
Monitoring the Separation:
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate using the same mobile phase.
-
Visualize the spots to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommendation/Typical Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Start with a ratio of 80:20 and adjust based on TLC. |
| Target Rf Value | 0.2 - 0.4 | Provides optimal separation on the column. |
| Sample Load | 1-2% of silica gel weight | Overloading can lead to poor separation.[1] |
| Typical Yield | >90% (after chromatography) | Yields can vary depending on the purity of the crude material. |
| Purity (Post-Chromatography) | >98% | As determined by techniques like HPLC or NMR. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Recrystallization of Boc-Protected Anilines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful recrystallization of Boc-protected anilines.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of Boc-protected anilines in a question-and-answer format.
Q1: My Boc-protected aniline is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent challenge. It can be caused by several factors:
-
High Impurity Level: Significant impurities can disrupt the crystal lattice formation.
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may melt before it crystallizes.
-
Inappropriate Solvent Choice: A large difference in polarity between your compound and the solvent can lead to oiling out.
Troubleshooting Steps:
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then adding a non-polar anti-solvent (e.g., hexanes, pentane) dropwise while stirring vigorously to induce precipitation of a solid.[1]
-
Solvent System Adjustment: If using a mixed solvent system, try adding more of the "soluble" solvent to the hot mixture and allowing it to cool more slowly.
-
Change Solvents: Select a different solvent or solvent pair. For instance, if you are observing oiling out in a very non-polar system like hexanes, a slightly more polar solvent might be beneficial.
-
Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point. Slower cooling can help.
-
Seeding: Introduce a seed crystal (a tiny amount of the pure solid) to the cooled solution to initiate crystallization.
Q2: I'm not getting any crystal formation even after the solution has cooled. What should I do?
A2: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound.
-
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly, trapping impurities.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q3: My recrystallized product is still impure. What can I do to improve the purity?
A3: Impurities can be trapped in the crystal lattice if the crystallization occurs too rapidly.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help.
-
Second Recrystallization: Perform a second recrystallization of the purified material.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Consider an Alternative Purification Method: If recrystallization is consistently failing to yield a pure product, consider other techniques such as column chromatography. For basic compounds like anilines, using a stationary phase like alumina or deactivating silica gel with a small amount of triethylamine in the eluent can be effective.[1]
Quantitative Data on Boc-Protected Anilines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| N-Boc-aniline (tert-Butyl phenylcarbamate) | 3422-01-3 | C₁₁H₁₅NO₂ | 193.24 | 133-137 | Slightly soluble in DMSO and methanol.[2][3] |
| tert-Butyl (3-chlorophenyl)carbamate | 59354-93-9 | C₁₁H₁₄ClNO₂ | 227.69 | 70-72 | Soluble in polar aprotic solvents like acetone and DMSO.[4] |
| tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3 | C₁₁H₁₄N₂O₄ | 238.24 | Not specified | Likely soluble in polar aprotic solvents. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of Boc-protected anilines. These protocols can be adapted for various substituted anilines.
Protocol 1: General Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
This is a common and effective method for many Boc-protected anilines.
Materials:
-
Crude Boc-protected aniline
-
Ethyl acetate (good solvent)
-
Hexanes (anti-solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude Boc-protected aniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Inducing Crystallization: While the solution is still hot, slowly add hexanes dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
This method is suitable if a single solvent with a significant temperature-dependent solubility for the Boc-protected aniline is identified. For some derivatives, ethanol has been shown to be an effective recrystallization solvent.[4]
Materials:
-
Crude Boc-protected aniline
-
Ethanol
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude Boc-protected aniline in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature to induce crystallization.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Workflows and Relationships
General Recrystallization Workflow
Caption: A general workflow for the recrystallization of Boc-protected anilines.
Troubleshooting "Oiling Out"
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
Technical Support Center: Synthesis of Tert-butyl 4-fluorophenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl 4-fluorophenylcarbamate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which involves the Boc protection of 4-fluoroaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Reduced Nucleophilicity of 4-fluoroaniline: The fluorine atom is an electron-withdrawing group, which decreases the electron density on the nitrogen atom, making it a weaker nucleophile. | a. Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction closely to prevent decomposition. b. Use a More Effective Base: Switch from weaker bases like triethylamine (TEA) to a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) as a catalyst or use aqueous conditions with sodium bicarbonate or sodium hydroxide. c. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) and monitor progress by TLC. |
| 2. Inactive Di-tert-butyl dicarbonate (Boc Anhydride): Boc anhydride is sensitive to moisture and can decompose over time. | a. Use Fresh or Properly Stored Reagent: Ensure the Boc anhydride is fresh and has been stored under anhydrous conditions. b. Use a Slight Excess: Employing a small excess (e.g., 1.1-1.2 equivalents) of Boc anhydride can help drive the reaction to completion. | |
| Formation of Multiple Products (Visible on TLC) | 1. Di-Boc Protected Product: The desired product can react further with Boc anhydride to form a di-protected aniline. | a. Control Stoichiometry: Use a 1:1 or slight excess of Boc anhydride to 4-fluoroaniline. b. Slow Addition of Boc Anhydride: Add the Boc anhydride solution dropwise to the reaction mixture to maintain a low concentration and minimize over-reaction. |
| 2. Urea Byproduct Formation: If the Boc anhydride has degraded to form isocyanate, it can react with the starting material or product to form urea derivatives. | a. Use High-Purity Boc Anhydride: As mentioned above, ensure the quality of the Boc anhydride. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual starting materials, solvents, or byproducts can inhibit crystallization. | a. Thorough Purification: Purify the crude product using column chromatography. b. Recrystallization with Appropriate Solvents: If an oil is obtained after chromatography, attempt to recrystallize from a suitable solvent system (e.g., hexane, or a mixture of ethyl acetate and hexane). Seeding with a small crystal of the pure product can induce crystallization.[1] |
| 2. Hygroscopic Nature: The product may be hygroscopic and absorb moisture from the air. | a. Dry Thoroughly: Dry the purified product under high vacuum for an extended period. b. Store Under Inert Atmosphere: Store the final product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 4-fluoroaniline more challenging than for other anilines?
A1: The fluorine atom on the phenyl ring is electron-withdrawing, which reduces the nucleophilicity of the amino group. This makes the reaction with di-tert-butyl dicarbonate slower and may require more forcing conditions to achieve a good yield.
Q2: What is the role of the base in this reaction?
A2: The base, typically a tertiary amine like triethylamine (TEA) or used catalytically as 4-dimethylaminopyridine (DMAP), serves two main purposes. First, it neutralizes the acidic byproducts of the reaction. Second, a more nucleophilic base like DMAP can act as a catalyst by reacting with Boc anhydride to form a more reactive intermediate.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting material, 4-fluoroaniline, is more polar than the product, this compound, which will have a higher Rf value.
Q4: What are the expected spectroscopic signatures for the product?
A4: In the 1H NMR spectrum, you should observe a singlet at around 1.5 ppm corresponding to the nine protons of the tert-butyl group. The aromatic protons will appear in the region of 7.0-7.5 ppm. In the IR spectrum, a characteristic C=O stretch for the carbamate will be present around 1700-1730 cm-1, and an N-H stretch will be observed around 3300-3400 cm-1.
Q5: Can I use other protecting groups for 4-fluoroaniline?
A5: Yes, other amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group depends on the overall synthetic strategy and the reaction conditions of subsequent steps. Boc protection is often favored due to its stability under a wide range of conditions and its ease of removal with mild acid.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 12 | 65 |
| 2 | Triethylamine (1.2) | Tetrahydrofuran | 25 | 12 | 70 |
| 3 | Triethylamine (1.2) / DMAP (0.1) | Dichloromethane | 25 | 6 | 85 |
| 4 | Sodium Bicarbonate (2.0) | Tetrahydrofuran / Water (1:1) | 25 | 8 | 92 |
| 5 | Triethylamine (1.2) | Dichloromethane | 40 | 6 | 75 |
Note: The data in this table is representative and compiled from general principles of Boc protection and related literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.0 equiv.) in the chosen solvent (DCM or THF, approximately 10 mL per gram of aniline).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2 equiv.). If using DMAP as a catalyst, add it at this stage (0.1 equiv.).
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirred solution of 4-fluoroaniline at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Mandatory Visualization
References
Removal of excess di-tert-butyl dicarbonate from reaction mixture
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing excess di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I tell if there is residual Boc-anhydride in my reaction mixture?
A1: The presence of unreacted (Boc)₂O can be detected by ¹H NMR spectroscopy, where the tert-butyl group of Boc-anhydride shows a characteristic singlet peak around 1.5 ppm. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin. A distinct, sharp "Boc" smell can also indicate its presence.
Q2: Is Boc-anhydride stable during a standard aqueous workup?
A2: Boc-anhydride is insoluble in water and generally stable to neutral water washes. However, it is sensitive to both acidic and basic conditions. Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and thus removing it.[1]
Q3: Can I remove Boc-anhydride and its main byproduct, tert-butanol, by evaporation?
A3: Yes. Due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1][2] This method is particularly well-suited for products that are non-volatile solids or high-boiling liquids.[1]
Q4: When should I choose chemical quenching over a simple aqueous wash?
A4: Chemical quenching is recommended when a standard aqueous wash is insufficient, or when your product is sensitive to the vigorous basic conditions required for hydrolysis. Quenching agents react with excess (Boc)₂O to form byproducts that are more easily removed by a subsequent, milder workup.
Q5: Are there any solid-phase scavenging methods available?
A5: Yes, polymer-supported scavengers like polymer-supported trisamine (PS-Trisamine) can be used. These resins react selectively with excess Boc-anhydride. The resin can then be easily removed by simple filtration, which is particularly useful for water-soluble products where a standard extractive workup is challenging.[1]
Troubleshooting Guides
Issue 1: Residual Boc-Anhydride Detected After Standard Aqueous Workup
-
Possible Cause: Insufficient washing or incomplete hydrolysis of the (Boc)₂O. Due to its low water solubility, Boc-anhydride can persist in the organic layer.
-
Solutions:
-
Enhanced Aqueous Wash: Increase the number and vigor of washes with a saturated sodium bicarbonate solution to promote hydrolysis.[1]
-
Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture. This converts the Boc-anhydride to a more water-soluble byproduct that is easier to remove.[1][2]
-
High Vacuum: If the product is non-volatile, place the crude material under a high vacuum for an extended period to sublimate the remaining Boc-anhydride.[3]
-
Issue 2: Difficulty Removing Byproducts from Water-Soluble Products
-
Possible Cause: The desired Boc-protected product is polar and partitions into the aqueous layer during a standard liquid-liquid extraction, making separation from water-soluble byproducts difficult.
-
Solutions:
-
Solid-Phase Scavenging: Use a polymer-supported scavenger, such as PS-Trisamine, to react with the excess (Boc)₂O. The resin is then simply filtered off, avoiding an aqueous workup entirely.[1]
-
Sublimation: For non-volatile solid products, sublimation under high vacuum can effectively remove the more volatile Boc-anhydride without introducing aqueous media.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective purification method.[4]
-
Issue 3: Partial Cleavage of the Boc Protecting Group During Workup
-
Possible Cause: The use of overly acidic conditions during the workup is causing premature removal of the acid-labile Boc group.
-
Solution:
Data Presentation
Table 1: Comparison of Methods for Removing Excess Boc-Anhydride
| Method | Key Reagents/Conditions | Time Required | Scalability | Advantages | Disadvantages |
| Chemical Quenching | Imidazole (1.5 equiv), then dilute HCl wash | 1-3 hours[1] | Good | High efficiency; mild conditions for product. | Requires an additional reagent and subsequent acidic wash. |
| Aqueous Wash | Saturated NaHCO₃ solution | 30-60 minutes | Excellent | Simple, inexpensive, and effective for many cases.[2] | May require vigorous, repeated washing; may not be sufficient for large excesses of (Boc)₂O. |
| Physical Removal | High Vacuum / Rotary Evaporation | Hours to days (e.g., 72h for sublimation)[3] | Good | No additional reagents; simple procedure. | Only suitable for non-volatile or high-boiling products; can be time-consuming. |
| Flash Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient[4][6] | 1-4 hours | Moderate | High purity achievable; separates multiple impurities. | Consumes solvent and stationary phase; potential for product loss on the column. |
| Solid-Phase Scavenger | PS-Trisamine resin | 2-4 hours | Moderate | Simple filtration workup; ideal for polar/water-soluble products. | Cost of resin; may not be as cost-effective for very large scales. |
| Recrystallization | Suitable solvent/anti-solvent system | Variable | Good | Can provide very high purity for solid products.[4] | Only applicable to crystalline solids; requires method development. |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
Quenching: After the protection reaction is complete (as monitored by TLC), add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole and any remaining imidazole.[7] Follow with washes of water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Removal by Flash Column Chromatography
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes or a low-polarity mixture such as 5-10% ethyl acetate in hexanes).[4][6]
-
Loading & Elution: Load the adsorbed product onto the column and elute with a solvent gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Removal by High Vacuum
-
Initial Concentration: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
High Vacuum Application: Transfer the flask containing the crude product (which should be a solid or a high-boiling oil) to a high vacuum line. Ensure a cold trap (e.g., with dry ice/acetone) is in place between the sample and the pump.
-
Sublimation/Evaporation: Leave the material under high vacuum for an extended period (e.g., 24-72 hours).[3] The volatile Boc-anhydride will sublimate or evaporate and collect in the cold trap.
-
Completion: The process is complete when the characteristic smell of Boc-anhydride is gone and/or NMR analysis of the product shows its absence.
Visualizations
References
Preventing di-Boc formation in aniline protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of di-Boc byproducts during the protection of anilines.
Frequently Asked Questions (FAQs)
Q1: What is di-Boc formation and why is it a problem?
A1: Di-Boc formation is an undesired side reaction during the protection of a primary aniline with di-tert-butyl dicarbonate ((Boc)₂O), leading to the formation of an N,N-bis(tert-butoxycarbonyl)aniline.[1] This byproduct is generally more stable and less reactive than the desired mono-Boc protected aniline, which can impede subsequent synthetic steps.[1] Furthermore, its formation consumes valuable starting material and necessitates additional purification steps to isolate the target mono-Boc product.[1]
Q2: What is the mechanism of di-Boc formation?
A2: The formation of the di-Boc product is a two-step process. Initially, the primary aniline acts as a nucleophile and attacks one of the carbonyl carbons of (Boc)₂O to form the mono-Boc protected aniline.[2] Under certain reaction conditions, the proton on the nitrogen of the newly formed carbamate can be abstracted by a base. This deprotonation significantly increases the nucleophilicity of the nitrogen atom, which then attacks a second molecule of (Boc)₂O to yield the di-Boc byproduct.[2]
Q3: What are the key factors that promote the formation of the di-Boc byproduct?
A3: Several factors can contribute to the over-reaction of a primary aniline to form the di-Boc derivative:
-
Stoichiometry of (Boc)₂O: Using a significant excess of di-tert-butyl dicarbonate increases the probability of the second Boc group addition.[1][2]
-
Reaction Temperature: Higher reaction temperatures often favor the formation of the di-Boc product.[2]
-
Choice of Base: Strong bases can more readily deprotonate the mono-Boc aniline, facilitating the second reaction.[2]
-
Catalyst: The use of highly active catalysts like 4-(Dimethylaminopyridine) (DMAP) can accelerate both the mono- and di-protection steps, often leading to a higher proportion of the di-Boc byproduct.[1][3]
-
Aniline Nucleophilicity: Electron-rich anilines are more nucleophilic and thus more prone to both mono- and di-Boc protection.
-
Steric Hindrance: Anilines with less steric hindrance around the amino group are more susceptible to di-Boc formation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of di-Boc byproduct | Excess (Boc)₂O | Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O.[1] |
| High reaction temperature | Conduct the reaction at a lower temperature, such as 0 °C or even lower.[2] | |
| Use of a strong base | Employ a weaker, non-nucleophilic base like sodium bicarbonate or triethylamine.[2] | |
| Use of DMAP as a catalyst | Avoid using DMAP if di-Boc formation is significant.[1] | |
| Highly reactive aniline | Consider using a less polar solvent to decrease the reaction rate.[1] | |
| Low yield of the desired mono-Boc product | Incomplete reaction | Increase the reaction time or slightly raise the temperature, while monitoring for di-Boc formation.[1] |
| Poorly nucleophilic aniline (electron-deficient) | A catalyst may be necessary. Consider using a mild Lewis acid catalyst. | |
| Steric hindrance around the amino group | A higher reaction temperature might be required, but proceed with caution and monitor the reaction closely. Alternatively, consider a different protecting group strategy.[1] | |
| Formation of urea or isocyanate byproducts | Side reactions of the aniline or (Boc)₂O | Ensure the reaction is performed under anhydrous conditions if necessary and consider catalyst-free methods in water, which have been shown to avoid such byproducts.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of Anilines
This protocol is a good starting point for optimizing the mono-Boc protection of a primary aniline.
-
Dissolution: Dissolve the aniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[2]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.[2]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Catalyst-Free Mono-N-Boc Protection in Water
This environmentally friendly method has been shown to be highly chemoselective for mono-protection, avoiding byproducts like isocyanates, ureas, and di-Boc derivatives.[4]
-
Suspension: In a round-bottom flask, suspend the aniline (1 mmol) in water (5 mL).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq).[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Extraction: Upon completion, extract the product with dichloromethane (10 mL).[1]
-
Work-up: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purification: The crude product is often pure, but can be further purified by column chromatography if needed.
Data Summary
The following table summarizes the effect of different catalysts on the N-Boc protection of aniline at room temperature.
| Catalyst | Time (h) | Yield (%) |
| None | 24 | <5 |
| In(OTf)₃ | 2.5 | 92 |
| Bi(OTf)₃ | 3 | 90 |
| Sc(OTf)₃ | 4 | 85 |
| I₂ | 5 | 88 |
| Montmorillonite K-10 | 6 | 80 |
Data sourced from a comparative study on various catalysts for N-Boc protection.
Visualizations
Reaction Pathway for Mono- and Di-Boc Formation
Caption: Reaction scheme illustrating the desired mono-Boc protection and the undesired di-Boc side reaction.
Troubleshooting Workflow for Di-Boc Formation
Caption: A stepwise guide to troubleshooting and minimizing the formation of di-Boc byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Purification of N-Boc-4-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scalable purification methods for N-Boc-4-fluoroaniline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-Boc-4-fluoroaniline?
A1: Crude N-Boc-4-fluoroaniline, synthesized from 4-fluoroaniline and di-tert-butyl dicarbonate (Boc₂O), may contain several impurities, including:
-
Unreacted 4-fluoroaniline: Incomplete reaction can leave residual starting material.
-
Di-Boc protected 4-fluoroaniline: Over-protection can lead to the formation of a di-substituted byproduct.
-
tert-Butanol: A byproduct of the reaction with Boc₂O.
-
Residual base: If a base such as triethylamine or pyridine is used to catalyze the reaction.
-
Byproducts from the synthesis of 4-fluoroaniline: The purity of the starting 4-fluoroaniline is crucial. Impurities from its synthesis, such as aniline (from de-fluorination) or other isomers, may carry over.[1][2]
Q2: My crude N-Boc-4-fluoroaniline is an oil or a low-melting solid and appears discolored. Is this normal?
A2: Yes, it is common for crude N-Boc protected anilines to be oils or low-melting solids with a yellow to brownish hue. This discoloration is often due to minor, highly colored impurities or oxidation products. These are typically removed during purification.
Q3: I am observing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?
A3: Peak tailing is a common issue when purifying amine-containing compounds on silica gel due to the acidic nature of the silica. For N-Boc-4-fluoroaniline, which is weakly basic, this can still be a problem. To mitigate tailing, you can add a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or pyridine.[3]
Q4: During recrystallization, my compound "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Ensure the solution cools slowly. You can insulate the flask to encourage gradual cooling.
-
Consider using a different solvent system.
Q5: How can I confirm the purity of my final N-Boc-4-fluoroaniline product?
A5: The purity of your final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities present at detectable levels.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Compound "oils out" | Solution is supersaturated; cooling is too rapid; inappropriate solvent. | Reheat and add more solvent; allow to cool slowly; screen for a different solvent system. |
| No crystal formation | Solution is not saturated enough; nucleation is inhibited. | Evaporate some solvent to increase concentration; scratch the inside of the flask with a glass rod; add a seed crystal of pure product. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; pre-heat the filtration apparatus. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration; perform a second recrystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor separation | Inappropriate eluent system; column overloading. | Optimize the eluent system using TLC; reduce the amount of crude material loaded onto the column. |
| Peak tailing | Interaction of the basic aniline derivative with acidic silica gel. | Add 0.1-1% triethylamine or pyridine to the eluent.[3] |
| Compound is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Cracks in the silica bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Experimental Protocols
Protocol 1: Scalable Recrystallization of N-Boc-4-fluoroaniline
This protocol outlines a general procedure for the purification of crude N-Boc-4-fluoroaniline by recrystallization from a mixed solvent system, which is often effective for this type of compound. A hexane/ethyl acetate system is a good starting point.
Materials:
-
Crude N-Boc-4-fluoroaniline
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude N-Boc-4-fluoroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Saturation: While the solution is hot, slowly add hot hexane until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
Protocol 2: Scalable Flash Column Chromatography of N-Boc-4-fluoroaniline
This protocol describes the purification of crude N-Boc-4-fluoroaniline using flash column chromatography.
Materials:
-
Crude N-Boc-4-fluoroaniline
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase by performing TLC analysis on the crude material. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for N-Boc-4-fluoroaniline.[4] If peak streaking is observed, add 0.1-1% triethylamine to the eluent.[3][4]
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude N-Boc-4-fluoroaniline in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (e.g., with compressed air) to begin eluting the compound.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified N-Boc-4-fluoroaniline.
Data Presentation
Solvent Screening for Recrystallization
The following table provides a qualitative guide for selecting a solvent for the recrystallization of N-Boc-4-fluoroaniline based on general principles for Boc-protected anilines. Experimental verification is recommended.
| Solvent System | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Hexane/Ethyl Acetate | Low to Medium | 69 / 77 | Good potential for recrystallization. The compound is likely soluble in hot ethyl acetate and insoluble in cold hexane. |
| Toluene | Low | 111 | May be a good single solvent for recrystallization due to the aromatic nature of both the solvent and solute. |
| Ethanol/Water | High | 78 / 100 | Often a good mixed solvent system for anilines, but the Boc-group may increase solubility in less polar systems. |
| Heptane | Low | 98 | Similar to hexane, can be used as an anti-solvent. |
Visualizations
Caption: General experimental workflow for the purification of N-Boc-4-fluoroaniline.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Managing Thermal Decomposition of Tert-butyl Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal decomposition of tert-butyl carbamates (Boc carbamates).
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition of tert-butyl carbamates?
A1: Thermal decomposition of tert-butyl carbamates, also known as thermolytic deprotection, is a chemical reaction where the Boc protecting group is removed from an amine by the application of heat. This process is often used intentionally as a deprotection strategy but can also occur as an unwanted side reaction at elevated temperatures. The mechanism likely involves fragmentation to form the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[1]
Q2: At what temperature does thermal decomposition of Boc carbamates occur?
A2: The temperature required for thermal decomposition of Boc carbamates can vary significantly depending on the substrate and reaction conditions. Some substrates may begin to lose the Boc group at temperatures around 100°C, although reaction times at this temperature can be very long (in the order of 2-3 days).[1] More practical rates of thermal deprotection are typically achieved at temperatures of 150°C or higher.[1] In some cases, temperatures up to 300°C have been used for rapid and efficient deprotection in continuous flow reactors.
Q3: What factors can influence the thermal stability of a Boc-protected amine?
A3: Several factors can influence the thermal stability of a Boc-protected amine:
-
Substrate Structure: The electronic and steric environment of the carbamate can affect its stability. For example, aryl N-Boc groups are generally less stable and can be removed at lower temperatures than alkyl N-Boc groups.[2]
-
Solvent: The choice of solvent can play a significant role. Polar solvents like methanol and trifluoroethanol (TFE) can facilitate thermal deprotection at lower temperatures compared to less polar solvents like toluene.[2] Water, especially at elevated temperatures, can also act as a catalyst for Boc deprotection.[1]
-
Presence of Acids or Bases: While the focus is on thermal decomposition, trace amounts of acidic or basic impurities can lower the decomposition temperature. The Boc group is known to be labile to acid.[3][4]
Q4: What are the common byproducts of thermal decomposition?
A4: The primary byproducts of the thermal decomposition of a tert-butyl carbamate are isobutylene and carbon dioxide.[1] However, at high temperatures, other side reactions such as elimination and racemization of chiral substrates can occur.[1] If the deprotection occurs unintentionally in the presence of other reactive species, the newly liberated amine can participate in undesired subsequent reactions.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc protecting group during a reaction at elevated temperature.
Q: I am running a reaction at 80°C and my Boc-protected amine is being deprotected. How can I prevent this?
A: Unwanted deprotection at elevated temperatures is a common issue. Here are several strategies to mitigate this problem:
-
Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most straightforward solution. Even a small decrease in temperature can significantly reduce the rate of thermal decomposition.
-
Change the Solvent: If you are using a polar solvent like methanol or TFE, consider switching to a less polar, non-protic solvent such as toluene or THF, which are less effective at promoting thermal deprotection.[2]
-
Ensure Anhydrous and Neutral Conditions: The presence of water or acidic/basic impurities can lower the temperature at which the Boc group is cleaved.[1][4] Ensure your solvent and reagents are dry and that the reaction mixture is maintained at a neutral pH.
-
Reduce Reaction Time: If possible, optimizing your reaction to reduce the time the substrate is exposed to elevated temperatures can help minimize unwanted deprotection.
-
Consider an Alternative Protecting Group: If the required reaction conditions are incompatible with the thermal stability of the Boc group, consider using a more robust protecting group, such as the benzyloxycarbonyl (Cbz) group, which is stable to moderately acidic and basic conditions and is typically removed by catalytic hydrogenation.
Issue 2: My purified Boc-protected compound shows signs of decomposition upon storage.
Q: I recently purified a Boc-protected intermediate and after a few weeks of storage, I see a new spot on the TLC plate corresponding to the deprotected amine. How should I store my compound?
A: While generally stable at room temperature, some Boc-protected compounds can be sensitive to long-term storage conditions, especially if impure.
-
Storage Temperature: Store the compound in a cool, dry place. For particularly sensitive compounds, storage in a refrigerator or freezer is recommended.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, storing it under an inert atmosphere (e.g., nitrogen or argon) can improve its shelf life.
-
Purity: Ensure the compound is free from acidic impurities from the purification process (e.g., residual TFA from chromatography). This can be achieved by a mild aqueous basic wash during workup or by co-evaporation with a non-polar solvent.
Data Presentation
Table 1: Influence of Solvent and Temperature on Thermal N-Boc Deprotection
| Substrate Type | Solvent | Temperature (°C) | Residence Time | Conversion/Yield | Reference |
| N-Boc Imidazole | TFE | 120 | 30 min | 100% | [2] |
| N-Boc Imidazole | MeOH | 120 | 30 min | 100% | [2] |
| N-Boc Imidazole | THF | 200 | 30 min | 97% | [2] |
| N-Boc Imidazole | Toluene | 230 | 30 min | - | [2] |
| N-Boc Aniline | TFE | 240 | 30 min | 93% | [2] |
| N-Boc Aniline | MeOH | 240 | 30 min | 88% | [2] |
| N-Boc Aniline | THF | 240 | 30 min | 65% | [2] |
| N-Boc Aniline | Toluene | 240 | 30 min | 54% | [2] |
| N-Boc Phenethylamine | TFE | 240 | 30 min | 44% | [2] |
Experimental Protocols
Protocol 1: Monitoring Unwanted Thermal Decomposition by HPLC
This protocol describes a general method for monitoring the potential thermal decomposition of a Boc-protected compound during a reaction at elevated temperature.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a cold solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes. This should be optimized for the specific compounds being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the expected deprotected product absorb.
-
-
Analysis: Monitor the chromatograms for the appearance and growth of a new, more polar peak (shorter retention time) corresponding to the deprotected amine, and the corresponding decrease in the area of the peak for the Boc-protected starting material.
Visualizations
Caption: Pathway of thermal decomposition of a tert-butyl carbamate.
Caption: Troubleshooting workflow for unwanted thermal Boc deprotection.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of Tert-butyl 4-fluorophenylcarbamate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Tert-butyl 4-fluorophenylcarbamate is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While specific quantitative performance data for this compound is not extensively published, this guide leverages data from closely related carbamate compounds to provide a robust comparative framework. The experimental protocols provided are based on established methods for similar molecules and can be adapted for specific laboratory conditions.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of accuracy and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. |
| Primary Application | Purity and impurity profiling of non-volatile and thermally labile compounds. | Analysis of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Impurities Detected | Non-volatile process impurities, degradation products. | Volatile organic compounds, residual solvents, and thermally stable impurities. | A wide range of impurities containing the nucleus being observed (e.g., ¹H, ¹⁹F). |
| Advantages | - High resolution and sensitivity.- Suitable for thermally labile compounds.[1] - Well-established and widely available. | - High sensitivity and selectivity.- Provides structural information of impurities through mass spectra. | - Primary method for absolute purity determination.- Non-destructive.- ¹⁹F qNMR is highly specific for fluorinated compounds.[2][3][4] |
| Limitations | - Requires a chromophore for UV detection.- May require method development for optimal separation. | - Carbamates can be thermally labile, potentially requiring derivatization.[1][5] - Not suitable for non-volatile impurities. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer. |
Quantitative Performance Data (Representative)
The following table summarizes typical performance characteristics for the analysis of carbamate compounds using the described techniques. This data is representative and may vary for this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | ¹⁹F qNMR |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/L | ~0.1% |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 30 ng/L | ~0.3% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 99 - 101% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities. Due to the potential thermal lability of carbamates, derivatization is often recommended.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (optional but recommended): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve thermal stability and chromatographic performance.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature: 60 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C; Hold: 10 minutes at 280 °C.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. If derivatizing, follow the specific protocol for the chosen reagent.
Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR)
This is a primary method for determining the absolute purity of this compound, leveraging the fluorine atom in the molecule.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, 1-fluoro-2,4-dinitrobenzene.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation: Accurately weigh (to 0.01 mg) a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent and ensure complete dissolution.
Potential Impurities
The purity of this compound can be affected by impurities from the manufacturing process or degradation. A common synthesis route involves the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O).
Process-Related Impurities:
-
4-fluoroaniline: Unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc₂O): Excess reagent.
-
Tert-butanol: A byproduct of the reaction.
-
Bis(4-fluorophenyl)urea: A potential side-product.
Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products. Carbamates can be susceptible to hydrolysis, leading to the formation of 4-fluoroaniline.
Workflow and Decision Making
The selection of an appropriate analytical method can be guided by the following workflow:
Caption: Decision workflow for selecting an analytical method.
This guide provides a foundational understanding of the analytical methodologies available for assessing the purity of this compound. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. For regulatory submissions, a combination of these methods is often employed to provide a comprehensive purity profile.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the HPLC Analysis of Tert-butyl 4-fluorophenylcarbamate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of tert-butyl 4-fluorophenylcarbamate. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with alternative analytical techniques, supported by detailed experimental protocols.
Introduction
This compound is a chemical intermediate widely used in the synthesis of pharmaceuticals and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group is crucial in multi-step organic synthesis.[1] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final products. This guide focuses on HPLC methods for the analysis of this compound and provides a comparison with other relevant analytical techniques.
HPLC Methodologies for Carbamate Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of carbamate compounds.[2] The separation is based on the hydrophobic and hydrophilic interactions of the analyte with the stationary and mobile phases.
Column Selection:
While standard C18 columns are often employed for the analysis of carbamates, specialized columns designed specifically for carbamate analysis can offer enhanced selectivity and faster analysis times.[3][4] These columns are quality controlled to ensure consistent separation of carbamates.[3] For instance, some specialized carbamate columns can separate multiple target carbamates in significantly shorter times compared to general-purpose C18 columns.[5]
Mobile Phase Composition:
The choice of mobile phase is critical for achieving optimal separation. Typically, a mixture of water and an organic solvent like acetonitrile or methanol is used.[6] The addition of modifiers such as trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[7][8] For aromatic compounds, a water-acetonitrile mobile phase is a popular choice as it can produce sharp peaks.[9]
Comparative Analysis of HPLC Methods
Below is a comparison of two common RP-HPLC methods for the analysis of this compound.
| Parameter | Method 1: Standard C18 Column | Method 2: Specialized Carbamate Column |
| Stationary Phase | C18 silica-based | Proprietary carbamate phase |
| Typical Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 100 mm, 3 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm or MS |
| Advantages | Widely available, versatile | High throughput, optimized selectivity |
| Disadvantages | Longer analysis times may be required | Higher cost, less versatile |
Experimental Protocols
Method 1: Standard Reversed-Phase HPLC Protocol
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.[10]
Method 2: Rapid Analysis with a Specialized Carbamate Column
-
Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Specialized carbamate column (e.g., Restek Ultra Carbamate, Thermo Scientific Acclaim Carbamates).[5][11]
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or MS for higher sensitivity and specificity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 10 mL of methanol to a concentration of 100 µg/mL.
Alternative Analytical Techniques: A Comparison with NMR Spectroscopy
While HPLC is excellent for purity determination and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10] | Measures the magnetic environment of atomic nuclei to elucidate molecular structure.[1] |
| Primary Application | Purity assessment and quantification. | Structural confirmation and identification.[8] |
| Information Provided | Retention time, peak area (for quantification). | Chemical shifts, coupling constants, and integration (providing structural details).[8] |
| Advantages | High sensitivity, high throughput, excellent for resolving impurities. | Unambiguous structural elucidation, non-destructive. |
| Disadvantages | Requires a reference standard for identification, potential for co-elution. | Lower sensitivity compared to HPLC, requires a relatively pure sample for simple spectra.[1] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.[8]
-
Acquisition: A standard proton NMR experiment is performed.
-
Data Analysis: The resulting spectrum is analyzed for characteristic signals of the tert-butyl group (a singlet around 1.5 ppm) and the aromatic protons, confirming the structure of the compound.[12]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for HPLC and NMR analysis.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. restek.com [restek.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
Navigating the Analysis of Boc-Protected Anilines: A Comparative Guide to GC-MS and Its Alternatives
For researchers and professionals in drug development and organic synthesis, the accurate analysis of Boc-protected anilines is crucial for reaction monitoring, purity assessment, and quality control. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible analytical technique, the inherent thermal lability of the tert-butoxycarbonyl (Boc) protecting group presents significant challenges. This guide provides a comprehensive comparison of analytical methodologies, offering experimental insights to aid in selecting the most suitable technique for your needs.
The Challenge: Thermal Degradation in GC-MS
Comparative Analysis of Analytical Techniques
To address the challenges of direct GC-MS analysis, several alternative and modified approaches can be employed. The following table summarizes the key performance characteristics of direct GC-MS, GC-MS with derivatization, and alternative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Direct Analysis in Real Time-Time-of-Flight Mass Spectrometry (DART-TOF-MS).
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Analytes |
| Direct GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, established methodology.[3] | Risk of thermal degradation of Boc-group, potential for inaccurate results.[1] | Volatile and thermally stable anilines and their derivatives. |
| GC-MS with Derivatization | Chemical modification to increase volatility and thermal stability prior to GC-MS analysis. | Improved peak shape, enhanced sensitivity, and circumvents thermal lability of the original molecule.[4][5] | Adds an extra step to sample preparation, potential for incomplete derivatization. | Polar anilines and related compounds.[5] |
| HPLC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Suitable for non-volatile and thermally sensitive compounds, avoids high temperatures.[6] | Lower chromatographic resolution compared to capillary GC. | A wide range of compounds, including Boc-protected species.[7] |
| DART-TOF-MS | Direct ionization from a sample surface followed by high-resolution mass analysis. | Rapid analysis with minimal sample preparation, suppresses pyrolysis.[1] | Not a separatory technique, may suffer from matrix effects. | Surface analysis and rapid screening of various compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the discussed techniques.
Protocol 1: Direct GC-MS Analysis (with caution)
This protocol is suitable for assessing the feasibility of direct analysis but requires careful optimization of the injector temperature to minimize degradation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., HP-5ms, DB-5), is commonly used.[3]
-
Injector:
-
Temperature: Start with a low temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation.[1]
-
Mode: Split injection is often used to handle concentrated samples.
-
-
Oven Program: A typical program starts at a low temperature (e.g., 70 °C) and ramps up to a higher temperature (e.g., 300 °C) to elute the analytes.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the molecular ion of the Boc-protected aniline and potential fragments.
-
Protocol 2: GC-MS Analysis with Derivatization (Acylation)
This method converts the aniline to a more volatile and stable derivative.
-
Sample Preparation: To a solution of the Boc-aniline in a suitable solvent, add a derivatizing agent such as acetic anhydride or 4-carbethoxyhexafluorobutyryl chloride in the presence of a base.[3]
-
Reaction: Heat the mixture to ensure complete derivatization.
-
Extraction: Extract the derivatized product into an organic solvent.
-
GC-MS Analysis: Analyze the extract using the GC-MS conditions outlined in Protocol 1, adjusting the temperature program as needed for the specific derivative.
Protocol 3: HPLC-MS Analysis
This is often the preferred method for thermally labile compounds.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column is commonly used for the separation of anilines and their derivatives.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis: Monitor for the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.[9]
-
Visualizing the Analytical Workflow
To better understand the steps involved in a typical GC-MS analysis, the following workflow diagram is provided.
Caption: A generalized workflow for the analysis of anilines by GC-MS.
Conclusion and Recommendations
The choice of analytical method for Boc-protected anilines is highly dependent on the specific research question and available instrumentation.
-
For rapid screening and confirmation of identity where thermal lability is a concern, HPLC-MS or DART-TOF-MS are superior choices. These techniques avoid the high temperatures that can lead to the degradation of the Boc group.
-
Direct GC-MS should be approached with caution. It may be suitable for some less labile Boc-protected anilines, but careful optimization of the injector temperature and validation with standards are essential to ensure accurate results.
-
GC-MS with derivatization offers a robust alternative when GC is the preferred platform. By converting the analyte to a more stable form, the issue of thermal degradation is effectively circumvented, allowing for reliable quantification.
Ultimately, a multi-technique approach may be the most comprehensive strategy for the unambiguous characterization and quantification of Boc-protected anilines, ensuring the integrity and accuracy of your analytical data.
References
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. scispec.co.th [scispec.co.th]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to N-Boc-4-fluoroaniline and N-acetyl-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of N-Boc-4-fluoroaniline and a common alternative, N-acetyl-4-fluoroaniline. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are essential for the unambiguous identification and characterization of these compounds in a laboratory setting. Detailed experimental protocols are also provided to assist in the replication of these findings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Boc-4-fluoroaniline and N-acetyl-4-fluoroaniline, facilitating a direct comparison of their spectral features.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Aliphatic/Amide Protons (ppm) |
| N-Boc-4-fluoroaniline | ~7.24 (m, 2H), ~6.90 (m, 2H) | ~6.4 (s, 1H, NH), 1.51 (s, 9H, C(CH₃)₃) |
| N-acetyl-4-fluoroaniline | ~7.45 (m, 2H), ~7.00 (t, J=8.6 Hz, 2H) | ~7.3 (br s, 1H, NH), 2.15 (s, 3H, COCH₃)[1] |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Aliphatic Carbons (ppm) |
| N-Boc-4-fluoroaniline | ~157.5 (d, J=238 Hz), ~134.0, ~121.5 (d, J=7.6 Hz), ~115.5 (d, J=22.4 Hz) | ~152.8 | ~80.5, ~28.4 |
| N-acetyl-4-fluoroaniline | ~159.0 (d, J=241 Hz), ~133.8, ~121.8 (d, J=7.9 Hz), ~115.5 (d, J=22.5 Hz) | ~168.5 | ~24.5[1] |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-F Stretch | Aromatic C-H Stretch |
| N-Boc-4-fluoroaniline | ~3350 | ~1730 | ~1230 | ~1150 | ~3100-3000 |
| N-acetyl-4-fluoroaniline | ~3300 | ~1665 | ~1315 | ~1210 | ~3100-3000[1][2] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| N-Boc-4-fluoroaniline | 211 | 155 [M-C₄H₈]⁺, 111 [M-Boc]⁺, 95, 57 [C₄H₉]⁺ |
| N-acetyl-4-fluoroaniline | 153 | 111 [M-CH₂CO]⁺, 95, 68[1] |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data presented above are detailed below. These methodologies are applicable to the analysis of N-Boc-4-fluoroaniline and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Direct Infusion ESI-MS System Parameters:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of N-protected 4-fluoroaniline derivatives. This logical progression ensures that a maximum amount of structural information is obtained efficiently.
References
A Head-to-Head Battle of Protecting Groups: Boc vs. Fmoc for 4-Fluoroaniline
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. For researchers working with aromatic amines like 4-fluoroaniline, the choice between the two most common N-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective, data-driven comparison of Boc and Fmoc protection for 4-fluoroaniline, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
The selection of a protecting group hinges on a variety of factors, including the stability of the protected compound, the conditions required for its removal, and the overall compatibility with other functional groups in the molecule. Below is a summary of the key performance indicators for the Boc and Fmoc protection of 4-fluoroaniline.
| Parameter | Boc Protection | Fmoc Protection |
| Protection Yield | ~90-95% (estimated) | 84% |
| Protection Reaction Time | 12-24 hours | 2-4 hours |
| Deprotection Method | Acidic Hydrolysis (e.g., TFA) | Base-mediated elimination (e.g., Piperidine) |
| Deprotection Yield | >95% | >95% |
| Deprotection Reaction Time | 1-4 hours | < 30 minutes |
| Orthogonal Stability | Stable to bases | Stable to acids |
The Chemistry of Protection and Deprotection
The fundamental difference between Boc and Fmoc protection lies in their lability under different pH conditions, a concept known as orthogonality. The Boc group is cleaved under acidic conditions, while the Fmoc group is removed with a base.[1] This opposing characteristic allows for the selective deprotection of one group in the presence of the other, a critical feature in multi-step synthesis.
Boc Protection and Deprotection of 4-Fluoroaniline
The protection of 4-fluoroaniline with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While the reaction with anilines can be sluggish, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly improve the reaction rate and yield.
Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] This process is generally clean and high-yielding.
Fmoc Protection and Deprotection of 4-Fluoroaniline
The Fmoc protecting group is introduced by reacting 4-fluoroaniline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base. This reaction is typically faster than the corresponding Boc protection.
The removal of the Fmoc group is a rapid process achieved through base-mediated β-elimination. A solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the most common reagent for this transformation, offering excellent yields in a short amount of time.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these protection strategies.
Boc Protection of 4-Fluoroaniline
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) in DCM or THF.
-
Add TEA or DIEA (1.2 eq) and a catalytic amount of DMAP.
-
To this solution, add Boc₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Deprotection of Boc-4-fluoroaniline
Materials:
-
Boc-4-fluoroaniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve Boc-4-fluoroaniline in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected 4-fluoroaniline.
Fmoc Protection of 4-Fluoroaniline
Materials:
-
4-Fluoroaniline
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate or another suitable base
-
Dioxane/water or Acetone/water mixture
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) in a mixture of dioxane and water (or acetone and water).
-
Add sodium bicarbonate (or another base) to the solution.
-
Add Fmoc-Cl (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Fmoc-4-fluoroaniline. A reported yield for this reaction is 84%.
Deprotection of Fmoc-4-fluoroaniline
Materials:
-
Fmoc-4-fluoroaniline
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-4-fluoroaniline in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the product can be isolated by precipitation with water and subsequent extraction.
Visualizing the Workflow
To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.
References
A Comparative Guide to Cbz and Boc Protecting Groups for Aromatic Amines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules bearing aromatic amine functionalities, the selection of an appropriate protecting group is a critical strategic decision. The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, two of the most common urethane-type protecting groups, can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective, data-driven comparison of the performance of Cbz and Boc protecting groups for aromatic amines, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Cbz and Boc protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality. This allows for the selective removal of one protecting group in the presence of the other, a crucial feature in multi-step syntheses.[1][2]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH), or dissolving metal reduction. It is stable to mildly acidic and basic conditions.[1][2]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl). It is stable to basic conditions and catalytic hydrogenolysis.[1][3]
This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective manipulation of multiple functional groups within a molecule.[1]
Quantitative Performance Data
The following tables summarize representative experimental data for the protection of various aromatic amines with Cbz and Boc groups and their subsequent deprotection. It is important to note that direct comparison of yields and reaction times can be challenging as the data is compiled from different sources with varying reaction conditions.
Table 1: Protection of Aromatic Amines
| Aromatic Amine | Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Cbz | Cbz-Cl, NaHCO₃, THF/H₂O | 20 h | 90 | [4] |
| Aniline | Boc | (Boc)₂O, Amberlyst-15, Solvent-free, RT | < 1 min | 99 | [5] |
| 4-Methoxyaniline | Cbz | Cbz-Cl, PEG-400, RT | 35 min | 94 | |
| 4-Anisidine | Boc | (Boc)₂O, Choline Chloride:pTSA DES, RT | 8 min | 95 | |
| 4-Chloroaniline | Cbz | Cbz-Cl, PEG-400, RT | 40 min | 92 | |
| 3-Chloroaniline | Boc | (Boc)₂O, Water, RT | 4 h | - | [6] |
| 4-Nitroaniline | Cbz | - | - | - | |
| 4-Nitroaniline | Boc | (Boc)₂O, CH₂Cl₂, HNO₃ | 2 h | - |
Table 2: Deprotection of Protected Aromatic Amines
| Protected Aromatic Amine | Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-Cbz-aniline | Cbz | 10% Pd-C, NaBH₄, MeOH, RT | 5 min | 98 | |
| N-Boc-aniline | Boc | Choline Chloride:pTSA DES, RT | 10 min | 96 | |
| N-Cbz-4-chloroaniline | Cbz | AlCl₃, HFIP, RT | 2 h | 91 | [7] |
| N-Boc-4-chloroaniline | Boc | Oxalyl chloride, MeOH, RT | 1 h | >70 | [8] |
| N-Cbz-4-nitroaniline | Cbz | AlCl₃, HFIP, RT | 16 h | 82 | [7] |
| N-Boc-4-nitroaniline | Boc | Oxalyl chloride, MeOH, RT | 1 h | >70 | [8] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of aromatic amines with Cbz and Boc groups. These protocols are based on general procedures found in the literature and may require optimization for specific substrates.
Cbz Protection and Deprotection
Protocol 1: Cbz Protection of Aniline
-
Materials: Aniline, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine.
-
Procedure:
-
Dissolve aniline (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[4]
-
Protocol 2: Cbz Deprotection of N-Cbz-aniline via Hydrogenolysis
-
Materials: N-Cbz-aniline, 10% Palladium on carbon (Pd/C), Methanol (MeOH).
-
Procedure:
-
Dissolve N-Cbz-aniline (1.0 equiv) in MeOH.
-
Carefully add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.[4]
-
Boc Protection and Deprotection
Protocol 3: Boc Protection of Aniline
-
Materials: Aniline, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve aniline (1.0 equiv) in CH₂Cl₂.
-
Add (Boc)₂O (1.1 equiv).
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by silica gel column chromatography if necessary.[5]
-
Protocol 4: Boc Deprotection of N-Boc-aniline using Trifluoroacetic Acid (TFA)
-
Materials: N-Boc-aniline, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve N-Boc-aniline (1.0 equiv) in CH₂Cl₂.
-
Add TFA (10-50% v/v) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free aniline.[9]
-
Visualization of Workflows and Concepts
Orthogonal Protection and Deprotection Strategy
The ability to selectively deprotect one amine in the presence of another is a powerful tool in complex synthesis. The Cbz and Boc groups are excellent orthogonal partners.
General Experimental Workflow for Amine Protection
The following diagram illustrates a typical workflow for the protection of an aromatic amine.
Concluding Remarks
The choice between Cbz and Boc for the protection of aromatic amines is highly dependent on the specific synthetic context.
-
Cbz is a robust protecting group, stable to a wide range of conditions, making it suitable for lengthy synthetic sequences. Its removal via catalytic hydrogenolysis is mild and neutral, which is advantageous for sensitive substrates. However, it is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.
-
Boc is favored for its ease of introduction and its mild, acidic deprotection conditions. The byproducts of deprotection are volatile (isobutylene and CO₂), simplifying purification. However, the strong acidity required for its removal may not be compatible with acid-labile functional groups elsewhere in the molecule.
Ultimately, a thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group is essential for designing efficient and successful synthetic routes for complex aromatic amine-containing molecules. By carefully considering the factors outlined in this guide, researchers can make informed decisions to advance their scientific and drug development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to N-Protecting Groups for 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug discovery and development, the selective protection and deprotection of functional groups is a critical strategy. For an electron-deficient amine like 4-fluoroaniline, the choice of a suitable N-protecting group is paramount to ensure high yields, compatibility with subsequent reaction conditions, and ease of removal. This guide provides an objective comparison of common and alternative N-protecting groups for 4-fluoroaniline, supported by experimental data and detailed protocols.
Performance Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group for 4-fluoroaniline depends on several factors, including the stability of the protected amine to various reaction conditions, the yield of the protection and deprotection steps, and the orthogonality of the protecting group in the context of a multi-step synthesis. Below is a summary of common N-protecting groups and their performance in the context of protecting 4-fluoroaniline.
| Protecting Group | Abbreviation | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NEt₃, DMAP), Solvent (e.g., THF, CH₂Cl₂) | >90 | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz (hydrogenolysis) |
| Benzyloxycarbonyl | Cbz (Z) | Cbz-Cl, Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., THF/H₂O) | ~90 | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Base (e.g., NaHCO₃), Water | 84[1] | Base (e.g., Piperidine in DMF) | Boc, Cbz (acidic) |
| Acetyl | Ac | Ac₂O or AcCl, Base (e.g., Pyridine, NEt₃) | >90 | Strong Acid or Base (e.g., HCl, NaOH) | Boc, Cbz, Fmoc (under specific conditions) |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, Base (e.g., Pyridine, K₂CO₃) | >90 | Strong Acid (e.g., HBr), Reducing Agents (e.g., Na/NH₃) | Boc, Cbz, Fmoc |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-fluoroaniline with the aforementioned groups are provided below.
tert-Butoxycarbonyl (Boc) Protection
Protection Protocol: To a solution of 4-fluoroaniline (1.0 equiv) in tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and triethylamine (NEt₃, 1.2 equiv) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-4-fluoroaniline.[2]
Deprotection Protocol: N-Boc-4-fluoroaniline is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under vacuum to yield the deprotected aniline salt.[2]
Benzyloxycarbonyl (Cbz) Protection
Protection Protocol: 4-fluoroaniline (1.0 equiv) is dissolved in a mixture of THF and water. Sodium bicarbonate (NaHCO₃, 2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0 °C. The reaction is stirred for 2-4 hours while warming to room temperature. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give N-Cbz-4-fluoroaniline.[3][4][5]
Deprotection Protocol: N-Cbz-4-fluoroaniline is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 2-16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-fluoroaniline.[6][7]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
Protection Protocol: To a suspension of 4-fluoroaniline (1.0 mmol) in water (1.5 mL), Fmoc-Cl (1.2 mmol) is added. The reaction mixture is stirred at 60 °C. The reaction progress is monitored by thin-layer chromatography. After completion, the product is filtered, washed with water, and recrystallized from hot ethanol to afford N-(9-Fluorenylmethoxycarbonyl)-4-fluoroaniline.[1]
Deprotection Protocol: N-Fmoc-4-fluoroaniline is dissolved in a 20% solution of piperidine in dimethylformamide (DMF). The reaction is stirred at room temperature for 30 minutes. The solvent is removed under vacuum, and the crude product is purified to remove the fluorenyl byproduct.[8][9]
Acetyl (Ac) Protection
Protection Protocol: 4-fluoroaniline (1.0 equiv) is dissolved in dichloromethane, and pyridine (1.2 equiv) is added. Acetic anhydride (Ac₂O, 1.1 equiv) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated to yield N-acetyl-4-fluoroaniline.
Deprotection Protocol: N-acetyl-4-fluoroaniline is refluxed in a mixture of aqueous hydrochloric acid and ethanol. The reaction is monitored until completion. The mixture is then neutralized with a base (e.g., NaOH) and extracted with an organic solvent to isolate the deprotected aniline.[10]
p-Toluenesulfonyl (Tosyl) Protection
Protection Protocol: To a solution of 4-fluoroaniline (1.0 equiv) in pyridine, p-toluenesulfonyl chloride (TsCl, 1.1 equiv) is added portionwise at 0 °C. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with aqueous HCl, water, and brine, then dried and concentrated to give N-tosyl-4-fluoroaniline.[11]
Deprotection Protocol: N-tosyl-4-fluoroaniline can be deprotected by refluxing with HBr in acetic acid or by using reducing agents like sodium in liquid ammonia.[12]
Visualizing Synthetic Strategies
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. This is crucial in multi-step syntheses.
Caption: Orthogonal protection and deprotection of 4-fluoroaniline.
General Experimental Workflow for N-Protection
The following diagram illustrates a typical workflow for the N-protection of 4-fluoroaniline.
Caption: General workflow for the N-protection of 4-fluoroaniline.
Conclusion
The choice of an N-protecting group for 4-fluoroaniline is a critical decision in a synthetic campaign. The Boc group offers excellent acid lability, making it suitable for many applications. The Cbz group, removable by hydrogenolysis, provides an orthogonal strategy to acid-labile groups. The Fmoc group, with its base-lability, is another key component of orthogonal protection schemes, particularly in peptide synthesis. Acetyl and Tosyl groups offer robust protection but require harsher conditions for removal. By carefully considering the stability, yield, and orthogonality, researchers can select the most appropriate protecting group to achieve their synthetic goals efficiently and effectively.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Boc-4-fluoroaniline for Researchers
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of key intermediates is paramount. N-Boc-4-fluoroaniline, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides an objective comparison of common methods for the Boc protection of 4-fluoroaniline, supported by experimental data to aid in the selection of the most suitable protocol for your research needs.
The primary synthetic route to N-Boc-4-fluoroaniline involves the direct Boc protection of 4-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). The key variables in this transformation are the choice of base and solvent, which can significantly impact reaction time, yield, and purification requirements. This comparison focuses on three commonly employed methods utilizing different base-solvent combinations: triethylamine in tetrahydrofuran, 4-dimethylaminopyridine in dichloromethane, and sodium bicarbonate in a biphasic system.
Comparative Analysis of Synthetic Routes
The selection of a particular synthetic route for the N-Boc protection of 4-fluoroaniline often depends on factors such as available reagents, desired reaction time, and scale of the synthesis. Below is a summary of quantitative data for three common methods.
| Parameter | Method 1: Triethylamine/THF | Method 2: DMAP/DCM | Method 3: Sodium Bicarbonate/DCM-Water |
| Base | Triethylamine (Et₃N) | 4-Dimethylaminopyridine (DMAP) | Sodium Bicarbonate (NaHCO₃) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Dichloromethane-Water |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 12 - 24 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reported Yield | High | High | Moderate to High |
| Key Advantages | Readily available and cost-effective base. | Significantly faster reaction times due to the catalytic nature of DMAP. | Utilizes a mild and inexpensive inorganic base, simplifying workup. |
| Potential Drawbacks | Longer reaction times compared to DMAP-catalyzed methods. | DMAP is more expensive and toxic than triethylamine or sodium bicarbonate. | Biphasic reaction may require vigorous stirring to ensure efficient mixing. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Method 1: Boc Protection using Triethylamine in Tetrahydrofuran
This method represents a standard and widely used protocol for the Boc protection of anilines.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-4-fluoroaniline.
Method 2: Boc Protection using 4-Dimethylaminopyridine in Dichloromethane
This protocol offers a significantly faster alternative due to the catalytic activity of DMAP.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield N-Boc-4-fluoroaniline, which can be further purified by recrystallization or column chromatography if necessary.
Method 3: Boc Protection using Sodium Bicarbonate in a Biphasic System
This method employs a mild inorganic base and a biphasic solvent system, which can simplify the workup procedure.
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4-fluoroaniline (1.0 eq) in dichloromethane.
-
Add a solution of sodium bicarbonate (2.0 eq) in water to the organic solution.
-
To the vigorously stirred biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain N-Boc-4-fluoroaniline. Purify by column chromatography or recrystallization as needed.
Workflow Comparison
The following diagram illustrates the general workflow for the synthesis of N-Boc-4-fluoroaniline, highlighting the variations in the key reaction step.
Caption: Comparative workflow for N-Boc-4-fluoroaniline synthesis.
The Strategic Balancing Act: A Cost-Effectiveness Analysis of Boc Protection in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of a protecting group for amine functionalities is a critical decision that profoundly impacts the efficiency, scalability, and overall cost of a synthetic route. Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group remains a cornerstone in pharmaceutical synthesis. This guide provides an objective comparison of the Boc protecting group with three other widely used alternatives—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—supported by a cost analysis and generalized experimental protocols to inform strategic decision-making in drug development.
The ideal amine protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups within the molecule, all while being cost-effective. The choice between Boc, Cbz, Fmoc, and Alloc often represents a trade-off between reagent costs, reaction conditions, and overall process efficiency.
At a Glance: Performance and Cost Comparison
To facilitate a rapid and objective comparison, the following tables summarize the key quantitative data for each protecting group. The cost analysis is based on the protection of one mole of a primary amine, using pricing from major chemical suppliers.
| Table 1: Reagent Cost Comparison for Amine Protection | ||||
| Protecting Group | Reagent | Molecular Weight ( g/mol ) | Price per Unit (USD) | Cost per Mole (USD) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | ~$264 / 100g | ~$576 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 170.59 | ~$71 / 250g | ~$48 |
| Fmoc | Fmoc-OSu | 337.33 | ~$124 / 25g | ~$1672 |
| Alloc | Allyl chloroformate | 120.53 | ~$53 / 5g | ~$1278 |
| Table 2: Deprotection Reagent and Catalyst Cost Comparison | |||
| Deprotection Method | Reagent/Catalyst | Price per Unit (USD) | Typical Usage |
| Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) | ~$150 / 100mL | Stoichiometric/Excess |
| Cbz Deprotection (Hydrogenolysis) | 10% Palladium on Carbon (Pd/C) | ~$191 / 10g | Catalytic (1-10 mol%) |
| Fmoc Deprotection (Basic) | Piperidine | ~$34 / 100mL | Stoichiometric/Excess |
| Alloc Deprotection (Palladium-catalyzed) | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~$126 / 5g[1] | Catalytic (1-5 mol%) |
| Table 3: Qualitative Comparison of Protecting Group Strategies | ||||
| Parameter | Boc | Cbz | Fmoc | Alloc |
| Protection Yield | Generally High | Generally High | Generally High | Generally High |
| Deprotection Conditions | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Base (Piperidine) | Pd(0) catalyst |
| Orthogonality | Orthogonal to Cbz, Fmoc, Alloc | Orthogonal to Boc, Fmoc, Alloc | Orthogonal to Boc, Cbz | Orthogonal to Boc, Cbz, Fmoc |
| Key Advantages | Robust, widely used, stable to many reagents | Crystalline derivatives, mild deprotection | Mild deprotection, suitable for automated synthesis | Stable to acidic and basic conditions |
| Key Disadvantages | Harsh acidic deprotection | Catalyst poisoning, requires H₂ source | Base-labile substrates are incompatible | Cost and toxicity of palladium catalyst |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a primary amine. Note that optimal conditions may vary depending on the specific substrate.
Boc Protection and Deprotection
Protection:
-
Dissolve the primary amine in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions and isolate the Boc-protected amine.
Deprotection:
-
Dissolve the Boc-protected amine in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
Cbz Protection and Deprotection
Protection:
-
Dissolve the primary amine in an aqueous/organic solvent mixture (e.g., dioxane/water or DCM/water).
-
Add a base such as sodium bicarbonate or sodium carbonate.
-
Cool the mixture to 0°C and slowly add 1.1 equivalents of benzyl chloroformate (Cbz-Cl).[2]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the Cbz-protected amine with an organic solvent.
Deprotection:
-
Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.
-
Upon completion, filter the catalyst through celite and concentrate the filtrate to obtain the deprotected amine.
Fmoc Protection and Deprotection
Protection:
-
Dissolve the primary amine in a mixture of dioxane and water.
-
Add sodium bicarbonate as a base.
-
Add 1.05 equivalents of 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu).
-
Stir at room temperature until the reaction is complete.
-
Work up by adding dilute acid and extracting the Fmoc-protected amine with an organic solvent.
Deprotection:
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.
-
Stir at room temperature; the reaction is typically rapid (5-30 minutes).
-
Remove the solvent and piperidine under reduced pressure to isolate the deprotected amine.
Alloc Protection and Deprotection
Protection:
-
Dissolve the primary amine in a mixture of THF and water.
-
Add sodium bicarbonate as a base.
-
Add 1.1 equivalents of allyl chloroformate.
-
Stir at room temperature until completion.
-
Extract the Alloc-protected amine with an organic solvent.
Deprotection:
-
Dissolve the Alloc-protected amine in a suitable solvent like THF or DCM.
-
Add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add a scavenger, such as dimedone or phenylsilane, to trap the allyl group.
-
Stir at room temperature until deprotection is complete.
-
Purify the product by chromatography to remove the catalyst and scavenger byproducts.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection of an appropriate protecting group, the following diagrams illustrate the general experimental workflows and a logical decision-making tree.
Caption: General workflow for amine protection.
Caption: Comparative deprotection workflows.
Caption: Decision tree for protecting group selection.
Conclusion
The cost-effectiveness of the Boc protecting group in pharmaceutical synthesis is a nuanced topic. While the upfront cost of Boc anhydride is moderate, the harsh acidic conditions required for its removal can limit its application with sensitive substrates. The Cbz group offers a more economical protection step, and its deprotection via hydrogenolysis is mild, though not compatible with molecules containing other reducible functional groups. Fmoc, while having a higher initial reagent cost, provides the benefit of very mild basic deprotection, making it ideal for automated solid-phase peptide synthesis and for use with acid-sensitive molecules. The Alloc group offers excellent orthogonality but is often limited by the cost and potential toxicity of the palladium catalyst required for its removal.
Ultimately, the most cost-effective protecting group strategy is not determined by reagent cost alone but by a holistic assessment of the entire synthetic sequence. This includes considerations of substrate stability, orthogonality with other protecting groups, ease of purification, and the potential for process automation and scale-up. By carefully weighing these factors, researchers can make an informed decision that balances chemical efficiency with economic viability.
References
Navigating the Maze of Protective Chemistry: A Comparative Guide to Orthogonal Deprotection Strategies for Boc and Other Key Protecting Groups
For researchers, scientists, and professionals in drug development, the success of complex multi-step organic syntheses often hinges on the strategic use of protecting groups. The ability to selectively unmask functional groups in a predetermined sequence is paramount. This guide provides an in-depth comparison of orthogonal deprotection strategies centered around the acid-labile tert-butyloxycarbonyl (Boc) group, offering a clear roadmap for navigating the intricate landscape of protective group chemistry.
At the heart of sophisticated chemical synthesis lies the principle of orthogonality. In this context, two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[1] This allows for the precise, stepwise manipulation of a molecule, a critical requirement for the synthesis of complex targets such as peptides, oligonucleotides, and natural products.[1]
The Boc group, a cornerstone of amine protection, is prized for its stability across a wide range of chemical transformations and its clean removal under acidic conditions. Its true synthetic power is unlocked when used in concert with other protecting groups that are cleaved under different, non-interfering conditions, such as basic, reductive, or metal-catalyzed reactions.
A Quantitative Look at Orthogonality
The selection of an appropriate set of orthogonal protecting groups is contingent on their mutual stability under their respective deprotection conditions. The following table summarizes the stability of common protecting groups under the typical deprotection conditions for each other, providing a clear, quantitative overview of their orthogonality.
| Protecting Group to be Removed | Deprotection Condition | Stability of Other Protecting Groups (%) |
| Boc (tert-Butyloxycarbonyl) | Acidic (e.g., TFA in DCM) | Fmoc: >99%Cbz: >95% (stable to mild acid)[2]Alloc: >99%TBDMS: LabileBenzyl Ester: Labile |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., 20% Piperidine in DMF) | Boc: >98%[2]Cbz: >99%[2]Alloc: >99%TBDMS: >99%Benzyl Ester: >99% |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc: >98%[2]Fmoc: Can be cleaved[2]Alloc: LabileTBDMS: >99%Benzyl Ester: Labile |
| Alloc (Allyloxycarbonyl) | Pd(0) Catalysis (e.g., Pd(PPh₃)₄, Phenylsilane) | Boc: >99%Fmoc: >99%Cbz: >99%TBDMS: >99%Benzyl Ester: >99% |
| TBDMS (tert-Butyldimethylsilyl) | Fluoride Source (e.g., TBAF in THF) | Boc: >99%Fmoc: >99%Cbz: >99%Alloc: >99%Benzyl Ester: >99% |
| Benzyl Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc: >98%Fmoc: Can be cleavedAlloc: LabileTBDMS: >99% |
Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid and alcohol derivatives.
Visualizing Orthogonal Deprotection Strategies
The logical relationships between these key protecting groups and their deprotection pathways can be visualized to facilitate the strategic planning of a synthetic route.
References
A Comparative Guide to the Purity Assessment of Synthesized Tert-butyl 4-fluorophenylcarbamate
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is not merely a procedural formality but the bedrock of reliable and reproducible scientific outcomes. Tert-butyl 4-fluorophenylcarbamate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is designed to move beyond a simple listing of methods, offering instead a logical framework for methodological selection based on the specific analytical challenges posed by this compound and its potential impurities.
Understanding the Analyte and Its Potential Impurities
The synthesis of this compound most commonly proceeds via the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O)[1]. This reaction, while generally efficient, can lead to a predictable constellation of impurities that a robust analytical method must be able to resolve and quantify.
Common Synthesis Route:
Potential Impurities:
-
Unreacted Starting Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
-
By-products:
-
tert-Butanol (from the decomposition of Boc₂O)
-
Carbon dioxide
-
-
Side-products:
-
Di-tert-butyl 4-fluorophenylimidodicarbonate (from over-reaction)
-
Urea derivatives (from potential side reactions of 4-fluoroaniline)
-
The analytical challenge, therefore, lies in selecting a technique that can effectively separate the target compound from these structurally related and chemically diverse impurities.
Comparative Analysis of Analytical Techniques
The choice of the optimal analytical technique is a balance of several factors including the physicochemical properties of this compound, the nature of the expected impurities, and the specific requirements of the analysis in terms of sensitivity, accuracy, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal, relative to a certified internal standard.[2] |
| Applicability | Highly versatile for non-volatile and thermally labile compounds. Ideal for the direct analysis of this compound and its non-volatile impurities.[3] | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities. The target compound may have limited thermal stability. | Applicable to any soluble compound with unique NMR signals. Provides structural confirmation alongside quantification.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; may require derivatization to improve volatility and thermal stability. | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[5] |
| Sensitivity | High (ng to pg range), depending on the detector. | Very high (pg to fg range), especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods, typically requiring mg quantities of sample. |
| Accuracy & Precision | Excellent with proper validation. | Excellent with proper validation and use of internal standards. | Considered a primary ratio method, offering very high accuracy and precision without the need for a reference standard of the analyte itself.[6] |
| Information Provided | Retention time and peak area (purity). Coupled with MS, provides mass information. | Retention time and mass spectrum (structural information and purity). | Absolute purity, structural confirmation, and identification of impurities with unique signals.[4] |
| Throughput | Moderate to high. | Moderate. | Lower, due to longer acquisition times for high precision. |
Experimental Protocols & Workflows
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a workhorse for purity determination in the pharmaceutical industry due to its robustness and versatility.[7][8]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). A gradient elution may be necessary to resolve all impurities.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (the aromatic ring provides strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which will effectively retain the relatively non-polar this compound. The acetonitrile/water mobile phase allows for good separation, and the addition of TFA helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups. UV detection at 254 nm is suitable for the aromatic ring in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. While this compound itself may have limited thermal stability, GC-MS is excellent for detecting residual starting materials and volatile by-products.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Profiling.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 5 mL of a suitable volatile solvent like dichloromethane to a concentration of 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed by area percent normalization or by using an internal standard.
Causality Behind Experimental Choices: A DB-5ms column is a good general-purpose column for separating a wide range of compounds with varying polarities. The temperature program is designed to first elute volatile impurities at lower temperatures before ramping up to elute the main component and less volatile impurities. EI at 70 eV provides reproducible fragmentation patterns for library matching and identification.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct determination of purity against a certified internal standard, without the need for a reference standard of this compound itself.[2][4]
Experimental Workflow for qNMR Analysis
References
- 1. jk-sci.com [jk-sci.com]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. benchchem.com [benchchem.com]
- 4. rssl.com [rssl.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validating the Synthesis of Tert-butyl 4-fluorophenylcarbamate: A Comparative Guide to Synthetic Routes and NMR Analysis
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two common synthetic routes for tert-butyl 4-fluorophenylcarbamate, a key building block in medicinal chemistry. The validation of the final product is demonstrated through a detailed examination of its Nuclear Magnetic Resonance (NMR) spectra.
This compound is frequently utilized in the synthesis of more complex molecules due to the presence of the Boc-protecting group on the aniline nitrogen, which allows for selective reactions at other positions of the molecule. The fluorine substituent also offers a site for potential modification or can influence the pharmacokinetic properties of a final drug candidate. Here, we compare the synthesis via the reaction of 4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) and an alternative route involving the reaction of 4-fluorophenyl isocyanate with tert-butanol.
Synthetic Route Comparison
The two primary methods for the synthesis of this compound offer distinct advantages and disadvantages in terms of reaction conditions, yield, and potential impurities.
| Synthetic Route | Reagents | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Method A: From 4-fluoroaniline | 4-fluoroaniline, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine or sodium bicarbonate) | >90 | High yielding, mild reaction conditions, readily available starting materials. | Potential for di-Boc protected aniline as a byproduct. |
| Method B: From 4-fluorophenyl isocyanate | 4-fluorophenyl isocyanate, tert-butanol, Base (optional) | Variable | Direct formation of the carbamate bond. | 4-fluorophenyl isocyanate is moisture-sensitive and can be more hazardous to handle. |
Experimental Protocols
Method A: Synthesis from 4-fluoroaniline and Di-tert-butyl Dicarbonate
This is the most common and generally preferred method for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Method B: Synthesis from 4-fluorophenyl isocyanate and tert-Butanol
This alternative method provides a more direct route to the carbamate.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorophenyl isocyanate (1.0 eq) in a dry, aprotic solvent such as THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butanol (1.0 eq) in the same solvent to the stirred isocyanate solution. A catalytic amount of a non-nucleophilic base like triethylamine can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization, to afford the desired this compound.
NMR Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of the synthesized compound. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 (dd, J ≈ 9.0, 5.0 Hz) | Doublet of doublets | 2H | Ar-H (ortho to -NHBoc) |
| ~7.0 (t, J ≈ 9.0 Hz) | Triplet | 2H | Ar-H (ortho to -F) |
| ~6.5 (br s) | Broad singlet | 1H | NH |
| 1.51 (s) | Singlet | 9H | -C(CH₃ )₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with characteristic splitting due to the fluorine atom), and the carbons of the tert-butyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~157.5 (d, ¹JCF ≈ 240 Hz) | C -F |
| ~152.8 | C =O |
| ~134.2 (d, ⁴JCF ≈ 3 Hz) | Ar-C (para to -F) |
| ~120.5 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to -NHBoc) |
| ~115.5 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to -F) |
| ~80.5 | -C (CH₃)₃ |
| ~28.3 | -C(CH₃ )₃ |
Workflow for Synthesis and Validation
The following diagram illustrates the general workflow for the synthesis and subsequent NMR validation of this compound.
Caption: Workflow for the synthesis and NMR validation of this compound.
Conclusion
Both presented synthetic routes are viable for the preparation of this compound. The choice of method will depend on the availability of starting materials, scale of the reaction, and safety considerations. The reaction of 4-fluoroaniline with di-tert-butyl dicarbonate is generally the more robust and higher-yielding method. Regardless of the synthetic route chosen, NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the product's structure and purity, ensuring its suitability for downstream applications in drug discovery and development.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-fluorophenylcarbamate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-fluorophenylcarbamate (CAS No. 60144-53-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, caution is advised.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Body Protection | Laboratory coat. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step 1: Waste Segregation and Collection
-
Designate a specific, properly labeled, and sealed waste container for this compound and any contaminated materials.
-
Keep the chemical in suitable, closed containers for disposal.[1]
Step 2: Chemical Waste Disposal
-
Option A: Incineration: The recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]
-
Option B: Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]
Step 3: Contaminated Packaging Disposal
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
III. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Personal Precautions: Use personal protective equipment.[1] Avoid dust formation and breathing vapors, mist, gas, or dust.[1]
-
Containment and Clean-up:
-
Environmental Precautions: Do not let the product enter drains.[1]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
